VT-464 racemate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Racemic Synthesis of VT-464 (Seviteronel): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT-464, also known as seviteronel, is a potent and selective non-steroidal inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway. Developed by Viamet Pharmaceuticals and later Innocrin Pharmaceuticals, VT-464 has been investigated for the treatment of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers.[1][2] This technical guide provides a comprehensive overview of the discovery of VT-464, a detailed, albeit synthesized from available literature, protocol for its racemic synthesis, and a summary of its mechanism of action. It also includes key quantitative data, experimental protocols for its characterization, and visual diagrams of its signaling pathway and experimental workflows.
Discovery and Rationale
The development of VT-464 was driven by the need for more effective and better-tolerated therapies for castration-resistant prostate cancer.[3] While first-generation antiandrogens and androgen deprivation therapies are initially effective, CRPC often emerges due to the continued activity of the androgen receptor (AR), fueled by intratumoral and adrenal androgen synthesis. The enzyme CYP17A1 is a key player in this process, catalyzing both 17α-hydroxylase and 17,20-lyase reactions.[4]
The first-generation CYP17A1 inhibitor, abiraterone acetate, inhibits both of these activities. However, the inhibition of 17α-hydroxylase can lead to an accumulation of upstream mineralocorticoids, requiring co-administration of prednisone to manage side effects.[5] VT-464 was designed as a selective inhibitor of the 17,20-lyase activity of CYP17A1, with the aim of potently suppressing androgen production while minimizing the mineralocorticoid-related adverse effects.[4][6] This selectivity allows for the potential of monotherapy without the need for concurrent steroid administration.[3] Furthermore, preclinical studies have revealed that VT-464 also functions as a direct antagonist of the androgen receptor, providing a dual mechanism of action.[6]
Racemic Synthesis of VT-464
While a definitive, publicly available, step-by-step synthesis protocol for the VT-464 racemate is not detailed in a single source, the following procedure has been constructed based on general principles of organic synthesis and information gleaned from patents and medicinal chemistry literature involving similar structures, particularly those containing a substituted naphthalene core and a triazole moiety.
Overall Synthetic Scheme:
The synthesis of the this compound can be envisioned as a multi-step process, likely commencing with the construction of the 6,7-bis(difluoromethoxy)naphthalene core, followed by the introduction of the side chain and the final formation of the tertiary alcohol bearing the triazole group.
Disclaimer: This synthesized protocol is for informational purposes only and has not been experimentally validated. It represents a plausible route based on available chemical literature.
Step 1: Synthesis of 6,7-bis(difluoromethoxy)-2-acetylnaphthalene
A plausible starting point is the commercially available 6,7-dihydroxynaphthalene-2-carboxylic acid. This would first be acetylated, for example, through a Friedel-Crafts acylation of a protected 6,7-dihydroxynaphthalene. The resulting hydroxyl groups would then be difluoromethylated.
-
Reaction: Friedel-Crafts acylation of a suitably protected 6,7-dihydroxynaphthalene followed by difluoromethylation of the hydroxyl groups.
-
Reagents: Acetyl chloride, a Lewis acid catalyst (e.g., AlCl₃), and a difluoromethylating agent (e.g., chlorodifluoromethane) under basic conditions.
Step 2: Bromination of the Acetylnaphthalene Derivative
The acetyl group can be brominated at the alpha-position to introduce a leaving group for the subsequent nucleophilic substitution.
-
Reaction: Alpha-bromination of the ketone.
-
Reagents: A brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Step 3: Formation of the Epoxide
The alpha-bromo ketone can be converted to an epoxide, which will serve as the electrophile for the addition of the isopropyl group.
-
Reaction: Epoxidation.
-
Reagents: A base to promote intramolecular cyclization.
Step 4: Grignard Reaction to Introduce the Isopropyl Group
A Grignard reagent, such as isopropylmagnesium bromide, can be used to open the epoxide ring, forming the secondary alcohol and introducing the isopropyl group.
-
Reaction: Nucleophilic addition of a Grignard reagent to the epoxide.
-
Reagents: Isopropylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether).
Step 5: Oxidation to the Ketone
The secondary alcohol is then oxidized to the corresponding ketone.
-
Reaction: Oxidation of a secondary alcohol.
-
Reagents: A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Step 6: Formation of the Tertiary Alcohol with the Triazole Moiety
The final step involves the nucleophilic addition of a triazole anion to the ketone.
-
Reaction: Nucleophilic addition of a triazole anion.
-
Reagents: 1,2,4-Triazole and a strong base (e.g., sodium hydride) to generate the triazole anion, which then reacts with the ketone.
Purification: The final racemic mixture of VT-464 would be purified using standard techniques such as column chromatography on silica gel.
Quantitative Data
The following tables summarize key quantitative data for VT-464 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of VT-464 and Abiraterone
| Compound | Target | IC₅₀ (nM) | Selectivity (Hydroxylase/Lyase) |
| VT-464 | CYP17A1 Lyase | 69 | ~10-fold for Lyase |
| CYP17A1 Hydroxylase | 670 | ||
| Abiraterone | CYP17A1 Lyase | 15 | ~0.17-fold for Lyase |
| CYP17A1 Hydroxylase | 2.5 |
Data compiled from multiple sources.[7]
Table 2: Preclinical In Vivo Efficacy of VT-464
| Model | Treatment | Dose | Tumor Growth Inhibition (%) |
| LNCaP Xenograft | VT-464 | 100 mg/kg | Significant inhibition, comparable to castration |
| MR49F Xenograft | VT-464 | 100 mg/kg | Greater than Abiraterone Acetate |
Data represents a summary of findings from preclinical studies.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of VT-464.
CYP17A1 Lyase Inhibition Assay
This assay determines the potency of VT-464 in inhibiting the 17,20-lyase activity of CYP17A1.
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase in a suitable expression system (e.g., insect cells).
-
Substrate: Radiolabeled [³H]-17-hydroxypregnenolone.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, substrate, and varying concentrations of VT-464 (or vehicle control) in a suitable buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., strong acid).
-
Extract the steroids using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate and the product (dehydroepiandrosterone - DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of VT-464 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Androgen Receptor (AR) Transactivation Assay
This assay measures the ability of VT-464 to antagonize the transcriptional activity of the androgen receptor.
-
Cell Line: A human prostate cancer cell line that endogenously expresses AR (e.g., LNCaP) or a cell line co-transfected with an AR expression vector and a reporter plasmid.
-
Reporter Plasmid: A plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., containing androgen response elements - AREs).
-
Procedure:
-
Seed the cells in a multi-well plate.
-
Transfect the cells with the reporter plasmid if necessary.
-
Treat the cells with a known AR agonist (e.g., dihydrotestosterone - DHT) in the presence of varying concentrations of VT-464 (or vehicle control).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition of DHT-induced AR transactivation. Determine the IC₅₀ value from the dose-response curve.[8][9][10][11]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of VT-464 in a mouse xenograft model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: A human prostate cancer cell line (e.g., LNCaP, MR49F).
-
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, VT-464, comparator drug).
-
Administer VT-464 orally at the desired dose and schedule.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the VT-464 treated group compared to the vehicle control group.[12]
Visualizations
Signaling Pathway
The following diagram illustrates the androgen biosynthesis pathway and the point of inhibition by VT-464.
References
- 1. Innocrin Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. FDA grants fast-track status for Innocrin's seviteronel to treat metastatic CRPC - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of allosteric modulators that disrupt androgen receptor co-activator protein-protein interactions to alter transactivation–Drug leads for metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. oecd.org [oecd.org]
- 12. aacrjournals.org [aacrjournals.org]
VT-464 Racemate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VT-464, a non-steroidal small molecule, has emerged as a potent and selective inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of the VT-464 racemate. Detailed experimental protocols for key assays, along with visualizations of the relevant signaling pathways and experimental workflows, are presented to support further research and development of this compound.
Chemical Structure and Properties
VT-464 is a racemic mixture, meaning it consists of an equal amount of two enantiomers, (R)- and (S)-seviteronel. The chemical structure is characterized by a 1,2,3-triazole group, which is crucial for its inhibitory activity through interaction with the heme iron of the CYP17A1 enzyme.
VT-464 (Seviteronel): A Dual-Action Androgen Signaling Inhibitor for Prostate Cancer
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VT-464, also known as seviteronel, is a novel, orally bioavailable, non-steroidal small molecule that represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC). It exhibits a dual mechanism of action, functioning as both a selective inhibitor of CYP17A1 lyase and a direct antagonist of the androgen receptor (AR). This dual targeting of the androgen signaling pathway offers a more comprehensive blockade compared to previous generations of hormonal therapies. This technical guide provides a detailed overview of the mechanism of action of VT-464, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways.
Introduction to VT-464 (Seviteronel)
Prostate cancer is a leading cause of cancer-related death in men, and its growth is predominantly driven by androgen receptor signaling. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease often progresses to a castration-resistant state where tumors can synthesize their own androgens or have ARs that are constitutively active. VT-464 was developed to address these resistance mechanisms. It is a second-generation androgen signaling inhibitor that targets both the production of androgens and the action of the androgen receptor.[1]
Dual Mechanism of Action
VT-464 exerts its anti-cancer effects in prostate cancer through two distinct but complementary mechanisms:
-
Selective Inhibition of CYP17A1 Lyase: VT-464 is a potent and selective inhibitor of the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[2][3] This enzyme is critical for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and within the tumor microenvironment itself.[4][5] Unlike the first-generation CYP17A1 inhibitor abiraterone, VT-464 shows significant selectivity for the lyase activity over the 17α-hydroxylase activity of the same enzyme.[2] This selectivity is crucial as it minimizes the inhibition of cortisol synthesis, thereby potentially reducing the need for concurrent corticosteroid administration and its associated side effects.[4][5]
-
Androgen Receptor (AR) Antagonism: In addition to inhibiting androgen synthesis, VT-464 and its racemate act as competitive antagonists of the androgen receptor.[6][7][8][9] This direct inhibition of the AR prevents the binding of any remaining androgens and blocks the downstream signaling cascade that promotes tumor growth and survival.[10] Preclinical studies have demonstrated that VT-464 can effectively inhibit AR transactivation and the expression of AR-regulated genes.[10][11] This dual action of inhibiting both the ligand production and the receptor function provides a more robust suppression of the AR signaling axis.[10]
Quantitative Data on VT-464 Activity
The following tables summarize key quantitative data from preclinical studies, highlighting the potency and selectivity of VT-464 in comparison to abiraterone.
Table 1: In Vitro Inhibition of Human CYP17A1 Enzyme Activity
| Compound | CYP17A1 Lyase IC50 (nM) | CYP17A1 Hydroxylase IC50 (nM) | Selectivity (Hydroxylase/Lyase) |
| VT-464 | 69[2] | 670[2] | ~9.7-fold |
| Abiraterone | 15[2][12] | 2.5[2][12] | ~0.17-fold |
Table 2: Effects of VT-464 on Steroid Hormone Levels and AR Signaling in Preclinical Models
| Parameter | Cell Line/Model | VT-464 Effect | Comparison with Abiraterone Acetate (AA) | Reference |
| AR Transactivation | C4-2, MR49C, MR49F | Greater decrease | Greater decrease than AA | [10][11] |
| PSA Protein Levels (in vitro) | C4-2 | Lower levels | Lower than with AA | [11] |
| Testosterone (T) and Dihydrotestosterone (DHT) Concentrations (in vitro) | C4-2 | Lower concentrations | Lower than with AA | [11][13] |
| Intratumoral T and DHT Levels (in vivo) | MR49F xenograft | Significantly lower | Greater decrease than AA | [10][11][13] |
| Tumor Growth Inhibition (in vivo) | MR49F xenograft | Greater inhibition | Greater inhibition than AA | [10][11] |
| Serum PSA Levels (in vivo) | MR49F xenograft | Decreased levels | Greater decrease than AA | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by VT-464 and a typical experimental workflow for its evaluation.
Androgen Synthesis and AR Signaling Pathway Inhibition by VT-464
References
- 1. Seviteronel by Innocrin Pharmaceuticals for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer [cancer.fr]
- 10. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
- 12. Seviteronel - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Seviteronel (VT-464): An In-Depth Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seviteronel (VT-464) is an orally bioavailable, non-steroidal small molecule that represents a significant advancement in the targeted therapy of hormone-dependent cancers, particularly in castration-resistant prostate cancer (CRPC) and breast cancer. It functions as a dual-action inhibitor, targeting both androgen biosynthesis and the androgen receptor (AR) itself. This comprehensive technical guide provides a detailed overview of the pharmacology and toxicology of seviteronel, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile, compiled from extensive preclinical and clinical research.
Pharmacology
Mechanism of Action
Seviteronel exhibits a unique dual mechanism of action that potently disrupts androgen signaling, a key driver in the progression of prostate and certain breast cancers.
-
Selective Inhibition of CYP17A1 Lyase: Seviteronel is a selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, specifically targeting its 17,20-lyase activity.[1] This enzymatic step is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for androgen synthesis in the testes, adrenal glands, and tumor microenvironment. A key advantage of seviteronel is its approximately 10-fold greater selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[2] This selectivity minimizes the disruption of cortisol production, thereby reducing the risk of mineralocorticoid excess and the need for concomitant glucocorticoid administration, a common requirement for less selective CYP17A1 inhibitors like abiraterone.[3]
-
Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, seviteronel acts as a direct competitive antagonist of the androgen receptor.[2][4] It binds to the AR, including both wild-type and certain mutated forms (e.g., T877A and F876L) that can confer resistance to other anti-androgen therapies.[2][5] By antagonizing the AR, seviteronel prevents the binding of androgens, nuclear translocation of the receptor, and subsequent transcription of androgen-dependent genes that promote tumor growth and proliferation.[1][4]
This dual mechanism of inhibiting both the production of androgens and the action of any remaining androgens at the receptor level provides a comprehensive blockade of the androgen signaling pathway.
Pharmacodynamics
Preclinical and clinical studies have demonstrated seviteronel's potent pharmacodynamic effects on androgen signaling. In clinical trials, administration of seviteronel led to significant reductions in serum levels of androgens, including testosterone and DHEA.[2] Furthermore, its activity as an AR antagonist has been confirmed in various in vitro and in vivo models, where it has been shown to inhibit the growth of cancer cell lines and tumor xenografts, including those resistant to other anti-androgen therapies.[2][5]
Pharmacokinetics
A population pharmacokinetic analysis of seviteronel, conducted across four clinical studies involving 243 patients with advanced breast or prostate cancer, revealed that the drug exhibits linear pharmacokinetics over a dose range of 50–750 mg administered either once or twice daily.[6]
Key Pharmacokinetic Parameters of Seviteronel
| Parameter | Value | Reference(s) |
|---|---|---|
| Administration | Oral | [3] |
| Bioavailability | Excellent oral bioavailability | [6] |
| Absorption | First-order absorption | [6] |
| Elimination | Bi-phasic, first-order elimination | [6] |
| Dosing Regimen | Once daily (QD) or twice daily (BID) | [6] |
| Linearity | Linear pharmacokinetics over 50-750 mg dose range | [6] |
| Food Effect | No clinically significant effect of food on PK parameters | [6] |
| Covariates on Clearance | Body weight and sex |[6] |
Toxicology
The safety and tolerability of seviteronel have been evaluated in several Phase I and II clinical trials. While generally well-tolerated at the recommended Phase 2 doses, some adverse events have been reported.
Clinical Safety Profile
The most common treatment-emergent adverse events (AEs) observed in clinical trials are generally mild to moderate (Grade 1-2).
Common Adverse Events Reported in Seviteronel Clinical Trials
| Adverse Event | Frequency | Grade | Reference(s) |
|---|---|---|---|
| Fatigue | 71% | Mostly 1-2 | [2] |
| Dizziness | 52% | Mostly 1-2 | [2] |
| Blurred Vision | 38% | Mostly 1-2 | [2] |
| Dysgeusia (altered taste) | 33% | Mostly 1-2 | [2] |
| Nausea | 43% | Mostly 1-2 | [7] |
| Decreased Appetite | 33% | Mostly 1-2 | [7] |
| Tremor | 42% | Mostly 1-2 | [8] |
| Vomiting | 37% | Mostly 1-2 |[8] |
Most of these AEs were manageable with dose interruption or reduction.[2]
Serious Adverse Events and Dose-Limiting Toxicities
Grade 3 or higher AEs have been reported in a smaller percentage of patients.
Serious Adverse Events (SAEs) and Dose-Limiting Toxicities (DLTs) in Seviteronel Clinical Trials
| Adverse Event | Grade | Study/Dose | Reference(s) |
|---|---|---|---|
| Syncope | 3 | 600 mg QD + DT | [2] |
| Hyponatremia | 3 | 600 mg QD + DT | [2] |
| Fatigue | 3 | 600 mg QD | [2] |
| Atrial Fibrillation | 3 | 750 mg QD | [2] |
| Muscle Weakness | 3 | 900 mg QD | [2] |
| Deep Vein Thrombosis | - | 750 mg QD | [2] |
| Sepsis | 4 | 750 mg QD (not deemed drug-related) | [2] |
| Confusional State with Paranoia | 3 (DLT) | 750 mg QD | [8] |
| Mental Status Change | 3 (DLT) | 600 mg QD | [8] |
| Delirium | 3 (DLT) | 600 mg QD | [8] |
| Anemia | 3/4 | - |[8] |
It is important to note that a Phase 2 study (NCT02130700) in patients with metastatic castration-resistant prostate cancer previously treated with enzalutamide was terminated early due to limited tolerability and a high magnitude of toxicity, particularly central nervous system-related adverse events.[9][10]
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of seviteronel against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with NADPH-P450 reductase in E. coli.
-
Substrates: Radiolabeled pregnenolone or progesterone for 17α-hydroxylase activity, and radiolabeled 17-hydroxypregnenolone for 17,20-lyase activity.
-
Incubation: The recombinant enzyme is incubated with the substrate and varying concentrations of seviteronel in a buffer system containing necessary co-factors (e.g., NADPH).
-
Product Separation and Quantification: The reaction products are separated from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring radioactivity.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of seviteronel to the androgen receptor.
Methodology:
-
Receptor Source: Cytosol from rat ventral prostate tissue or recombinant human androgen receptor.
-
Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-mibolerone or [³H]-R1881.
-
Competition: A fixed concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of unlabeled seviteronel.
-
Separation of Bound and Free Ligand: Techniques such as hydroxylapatite precipitation or filtration are used to separate the AR-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of seviteronel that displaces 50% of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Clinical Trial Design (Example: NCT02361086)
Title: A Phase I Study of Once-Daily Oral Seviteronel (VT-464) in Patients With Castration-Resistant Prostate Cancer.[2]
Study Design:
-
Phase: I
-
Design: Open-label, dose-escalation study following a modified "3+3" Fibonacci design.[2]
-
Patient Population: Men with chemotherapy-naïve castration-resistant prostate cancer.[2]
-
Dosing: Seviteronel administered orally once daily in 28-day continuous cycles. Dose cohorts included 600 mg with dose titration, and 600 mg, 750 mg, and 900 mg without dose titration.[2]
-
Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of once-daily seviteronel.[2]
-
Secondary Objectives: To assess the pharmacokinetics of seviteronel and its effects on PSA levels, tumor response, and endocrine markers.[2]
-
Assessments: Safety was monitored through the recording of adverse events (graded according to NCI CTCAE v4.0), physical examinations, vital signs, and laboratory tests. Pharmacokinetic samples were collected at specified time points to determine plasma concentrations of seviteronel.[2]
Conclusion
Seviteronel (VT-464) is a promising oral therapeutic agent with a novel dual mechanism of action that effectively targets the androgen signaling pathway through both selective inhibition of androgen biosynthesis and direct androgen receptor antagonism. Its favorable pharmacokinetic profile and generally manageable safety profile at recommended doses make it an important candidate for the treatment of hormone-sensitive malignancies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential in various cancer types and treatment settings. This technical guide provides a comprehensive foundation for researchers and drug development professionals working with or interested in this innovative compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccr.cancer.gov [ccr.cancer.gov]
Preclinical Profile of VT-464 Racemate in Castration-Resistant Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data for VT-464, a novel, non-steroidal small molecule inhibitor of CYP17A1, in the context of castration-resistant prostate cancer (CRPC). VT-464 exhibits a unique mechanism of action, selectively targeting the 17,20-lyase activity of CYP17A1, which is a critical enzyme in the androgen biosynthesis pathway.[1][2] Furthermore, preclinical evidence reveals a dual action for VT-464, which also functions as an androgen receptor (AR) antagonist.[2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Quantitative Data Summary
The following tables present a consolidated view of the in vitro and in vivo preclinical data for VT-464, facilitating a comparative analysis of its efficacy against the standard-of-care agent, abiraterone.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) | Selectivity | Reference |
| VT-464 | CYP17 Lyase | 69 | 10-fold for Lyase vs. Hydroxylase | [3][4] |
| VT-464 | CYP17 Hydroxylase | 670 | [3][4] | |
| Abiraterone | CYP17 Lyase | 15 | 6-fold for Hydroxylase vs. Lyase | [3][4] |
| Abiraterone | CYP17 Hydroxylase | 2.5 | [3][4] |
Table 2: In Vivo Tumor Growth Inhibition in LNCaP Xenograft Model
| Treatment Group (100 mg/kg) | Day 21 Growth Inhibition (%) (± S.E.) | Day 28 Tumor Volume Reduction vs. Control | Day 28 Tumor Volume Reduction vs. Abiraterone Acetate | Reference |
| VT-464 | 73.9 (± 13.2) | Significant (p<0.05) | Significant (p<0.01) | [5] |
| Abiraterone Acetate | Not Reported | Not Reported | N/A | [5] |
| Surgical Castration | Not Reported | Similar to VT-464 | Not Reported | [5] |
Table 3: Effects on Androgen Receptor (AR) Signaling and Steroid Levels
| Parameter | Cell Lines/Model | VT-464 Effect vs. Abiraterone Acetate (AA) | Reference |
| AR Transactivation | C4-2, MR49C, MR49F (Enzalutamide-resistant) | Greater decrease | [1] |
| AR-Dependent Gene Transcription | C4-2, MR49C, MR49F | Greater decrease | [1][6] |
| PSA Protein Levels (in vitro) | C4-2, MR49C, MR49F | Lower levels | [1][6] |
| Serum PSA Levels (in vivo) | MR49F Xenograft | Greater decrease | [1][6] |
| Testosterone (T) and Dihydrotestosterone (DHT) Concentrations (in vitro) | C4-2 cells | Lower levels | [1][6] |
| Intratumoral T and DHT Levels (in vivo) | MR49F Xenograft | Greater decrease | [1][6] |
Key Experimental Protocols
This section outlines the methodologies employed in the preclinical evaluation of VT-464.
In Vitro Assays
-
Cell Lines: Studies utilized human CRPC cell line C4-2 and enzalutamide-resistant cell lines MR49C and MR49F, cultured in androgen-free media.[1][7]
-
Androgen Receptor (AR) Transcriptional Activity: AR transactivation was quantified using a probasin luciferase reporter assay.[1][7]
-
Gene and Protein Expression Analysis: The effects on AR-related and steroidogenesis pathways were assessed by Western blot and quantitative real-time polymerase chain reaction (qRT-PCR).[1][7]
-
Steroid Quantification: Intracellular steroid concentrations were measured using liquid chromatography-mass spectrometry (LC-MS).[1][7]
In Vivo Xenograft Studies
-
Animal Models: Severe combined immunodeficient (SCID) mice were subcutaneously implanted with LNCaP or MR49F prostate cancer cells.[1][5]
-
Treatment Administration: VT-464 was administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 15 to 100 mg/kg.[5] Comparators included vehicle control, abiraterone acetate, and surgical castration.[1][5]
-
Efficacy Endpoints: Treatment efficacy was evaluated by measuring tumor growth inhibition and serum prostate-specific antigen (PSA) levels.[1][5]
-
Pharmacodynamic Assessments: Intratumoral steroid levels were analyzed by LC-MS to confirm target engagement.[1]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of VT-464 in CRPC.
Caption: In vivo xenograft study workflow.
Caption: Dual inhibition of the AR signaling pathway by VT-464.
References
- 1. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual-Action Mechanism of VT-464 (Seviteronel) in Cancer Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation of VT-464 (seviteronel), a potent anti-cancer agent. Primarily developed for researchers, scientists, and professionals in drug development, this document details the dual mechanism of action of VT-464, focusing on its role as a selective inhibitor of CYP17A1 lyase and a direct antagonist of the androgen receptor (AR).
Core Findings: A Two-Pronged Attack on Cancer
VT-464, a non-steroidal small molecule, has demonstrated significant anti-cancer activity, particularly in preclinical models of castrate-resistant prostate cancer (CRPC).[1] Its efficacy stems from a dual mechanism that disrupts key signaling pathways essential for the growth and survival of certain cancer cells.
The primary target of VT-464 is Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) , a critical enzyme in the androgen biosynthesis pathway.[2] VT-464 selectively inhibits the 17,20-lyase activity of CYP17A1, thereby blocking the production of androgens such as testosterone and dihydrotestosterone (DHT) that drive the proliferation of hormone-sensitive cancers.[1][2] This selective inhibition is a key differentiator from other CYP17A1 inhibitors like abiraterone, as it has a lesser effect on the 17α-hydroxylase activity, potentially reducing the need for concurrent steroid administration.
In addition to its enzymatic inhibition, VT-464 exhibits a second, direct mechanism of action as an antagonist of the androgen receptor (AR) .[3][4] This was a novel finding that distinguishes VT-464 from other CYP17A1 inhibitors.[3] By directly binding to the AR, VT-464 prevents the receptor's activation by any remaining androgens, providing a more complete blockade of the AR signaling pathway. This dual action makes VT-464 a promising therapeutic agent, especially in cancers that have developed resistance to other anti-androgen therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of VT-464, highlighting its potency and selectivity.
Table 1: Inhibitory Activity of VT-464
| Parameter | Value | Target | Notes |
| IC50 (17,20-lyase) | 69 nM | CYP17A1 | Demonstrates potent inhibition of the key androgen synthesis step. |
| IC50 (17α-hydroxylase) | 670 nM | CYP17A1 | Shows approximately 10-fold selectivity for lyase over hydroxylase activity. |
Table 2: Comparative Efficacy of VT-464 and Abiraterone (ABI) in CRPC Models
| Assay/Model | Finding | Cell Lines | Reference |
| AR Transactivation | Greater decrease with VT-464 compared to ABI | C4-2, MR49C, MR49F | [4] |
| AR-dependent gene transcription | Greater decrease with VT-464 compared to ABI | C4-2, MR49C, MR49F | [1] |
| PSA protein levels (in vitro) | Lower with VT-464 compared to ABI | C4-2, MR49C, MR49F | [1] |
| Intratumoral T and DHT levels (in vivo) | Greater decrease with VT-464 compared to ABI | CRPC xenograft models | [1] |
| Tumor growth inhibition (in vivo) | Greater with VT-464 compared to Abiraterone Acetate (AA) | ENZ-resistant xenograft model | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to identify and validate the targets of VT-464 are provided below.
CYP17A1 Enzyme Inhibition Assay
This assay is crucial for determining the potency and selectivity of VT-464 on its primary target.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of VT-464 for the 17,20-lyase and 17α-hydroxylase activities of CYP17A1.
-
Principle: Recombinant human CYP17A1 is incubated with its substrates (pregnenolone or progesterone for hydroxylase activity, and 17-hydroxypregnenolone for lyase activity) in the presence of varying concentrations of VT-464. The formation of the respective products is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Methodology:
-
Prepare a reaction mixture containing recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b5 in a suitable buffer.
-
Add serial dilutions of VT-464 or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled or non-radiolabeled steroid substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Extract the steroids from the reaction mixture.
-
Analyze the steroid products by LC-MS/MS to quantify the conversion of substrate to product.
-
Calculate the percentage of inhibition at each VT-464 concentration and determine the IC50 values using non-linear regression analysis.
-
Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is used to assess the functional consequence of VT-464 on AR signaling.
-
Objective: To determine if VT-464 can inhibit androgen-induced AR transcriptional activity.
-
Principle: Prostate cancer cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., probasin or PSA promoter). In the presence of an androgen (e.g., DHT), the activated AR binds to the promoter and drives the expression of luciferase. The antagonistic effect of VT-464 is measured as a decrease in luciferase activity.
-
Methodology:
-
Seed prostate cancer cells (e.g., LNCaP, C4-2) in 96-well plates.
-
Transfect the cells with the AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with a stimulating concentration of DHT and serial dilutions of VT-464 or vehicle control.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of DHT-induced AR transactivation by VT-464 and determine the IC50 value.
-
Biolayer Interferometry (BLI) for Direct AR Binding
This biophysical technique provides evidence of a direct interaction between VT-464 and the androgen receptor.
-
Objective: To confirm the direct binding of VT-464 to the AR ligand-binding domain (LBD).
-
Principle: BLI measures changes in the interference pattern of light reflected from the surface of a biosensor tip. A biotinylated AR-LBD is immobilized on a streptavidin-coated biosensor. The sensor is then dipped into solutions containing varying concentrations of VT-464. The binding of VT-464 to the AR-LBD causes a change in the thickness of the molecular layer on the sensor tip, which is detected in real-time as a wavelength shift.
-
Methodology:
-
Immobilize biotinylated recombinant human AR-LBD onto streptavidin-coated biosensors.
-
Establish a baseline by dipping the sensors in a running buffer.
-
Transfer the sensors to wells containing different concentrations of VT-464 to measure the association phase.
-
Move the sensors back to the running buffer to measure the dissociation phase.
-
Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
-
Steroid Profiling by LC-MS/MS
This analytical method is used to measure the levels of androgens and their precursors in cells and tissues.
-
Objective: To quantify the effect of VT-464 on the levels of key steroids in the androgen biosynthesis pathway in cancer cells or tumor xenografts.
-
Principle: Steroids are extracted from cell pellets or homogenized tissues and then separated and quantified using a highly sensitive and specific LC-MS/MS method.
-
Methodology:
-
Treat cancer cells or tumor-bearing animals with VT-464 or vehicle control.
-
Harvest cell pellets or tumor tissue and homogenize.
-
Perform liquid-liquid or solid-phase extraction to isolate the steroids.
-
Analyze the extracted steroids using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantify the steroid levels by comparing their peak areas to those of stable isotope-labeled internal standards.
-
Gene Expression Analysis by qRT-PCR
This technique is used to measure changes in the mRNA levels of genes involved in steroidogenesis and AR signaling.
-
Objective: To evaluate the effect of VT-464 on the expression of AR target genes and genes encoding steroidogenic enzymes.
-
Principle: Total RNA is extracted from treated and untreated cancer cells, reverse transcribed into cDNA, and then the relative abundance of specific gene transcripts is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Methodology:
-
Treat cancer cells with VT-464 or vehicle control for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers for target genes (e.g., PSA, TMPRSS2, CYP17A1, HSD3B2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Visualizing the Mechanisms of VT-464
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: Dual mechanism of action of VT-464.
Caption: Experimental workflow for VT-464 target validation.
Proteomic Approaches for Target Identification and Validation
While specific proteomic studies for VT-464 have not been extensively published, this section outlines how chemical proteomics could be applied for unbiased target identification and validation, based on established methodologies.
Chemical Proteomics for Unbiased Target Identification
-
Objective: To identify the direct binding partners of VT-464 in a complex cellular proteome.
-
Principle: A modified version of VT-464 containing a "clickable" chemical handle (e.g., an alkyne or azide group) and a photo-reactive group would be synthesized. This chemical probe is then incubated with live cancer cells or cell lysates. Upon UV irradiation, the photo-reactive group forms a covalent bond with nearby proteins. The "clickable" handle is then used to attach a reporter tag (e.g., biotin), allowing for the enrichment of the cross-linked proteins on streptavidin beads. The enriched proteins are then identified by mass spectrometry.
-
Workflow:
-
Probe Synthesis: Synthesize a VT-464 analog with a photo-affinity label and a bio-orthogonal handle.
-
Cellular Labeling: Treat cancer cells with the probe.
-
Cross-linking: Expose the cells to UV light to induce covalent cross-linking of the probe to its target proteins.
-
Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin tag to the probe.
-
Affinity Purification: Enrich the biotin-tagged protein complexes using streptavidin-coated beads.
-
Proteomic Analysis: Elute the bound proteins, digest them into peptides, and identify them using LC-MS/MS.
-
Caption: Chemical proteomics workflow for target ID.
Thermal Proteome Profiling (TPP)
-
Objective: To identify protein targets of VT-464 by observing changes in their thermal stability upon drug binding.
-
Principle: The binding of a ligand, such as VT-464, to a protein can alter its thermal stability. In TPP, cells are treated with VT-464 or a vehicle control and then heated to a range of temperatures. The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. Target proteins will typically show increased thermal stability (i.e., more protein remains in the soluble fraction at higher temperatures) in the presence of VT-464.
-
Workflow:
-
Cell Treatment: Treat cancer cells with VT-464 or vehicle.
-
Heating: Aliquot the cell lysates and heat them to a gradient of temperatures.
-
Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Sample Preparation: Prepare the soluble fractions for proteomic analysis (e.g., digestion, isobaric labeling).
-
Quantitative Proteomics: Analyze the samples by LC-MS/MS to quantify the amount of each protein remaining soluble at each temperature.
-
Data Analysis: Identify proteins with a significant shift in their melting curves in the VT-464-treated samples compared to the control.
-
Conclusion
The identification and validation of VT-464's targets have revealed a dual mechanism of action that potently inhibits the androgen receptor signaling axis. By selectively inhibiting CYP17A1 lyase and directly antagonizing the androgen receptor, VT-464 offers a comprehensive approach to blocking the drivers of certain hormone-dependent cancers. The experimental protocols and conceptual frameworks for proteomic analysis outlined in this guide provide a solid foundation for further research and development of this promising anti-cancer agent.
References
- 1. Quantitative chemical proteomics for identifying candidate drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomics analyses of prostate cancer cells reveals cellular pathways associated with androgen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic analyses to identify novel therapeutic targets for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Investigating the Enantiomers of VT-464: A Technical Guide on Specific Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-464, also known as seviteronel, is a potent and selective non-steroidal inhibitor of the enzyme CYP17A1, a key player in the androgen biosynthesis pathway.[1][2] Developed for the treatment of castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers, VT-464 has demonstrated significant clinical activity.[3][4] The chemical structure of VT-464, systematically named (1S)-1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol, reveals the presence of a chiral center, indicating the existence of two enantiomers: the (S)-enantiomer and the (R)-enantiomer.[2]
This technical guide provides a comprehensive overview of the known specific activities of VT-464, which is the (S)-enantiomer. Despite a thorough review of the scientific literature, no public data is available on the synthesis, separation, or distinct biological evaluation of the (R)-enantiomer of VT-464. Therefore, this document will focus on the well-characterized (S)-enantiomer, VT-464, and provide a framework for the experimental approaches used to determine its specific activities.
Data Presentation: Quantitative Activity of VT-464
The primary mechanism of action of VT-464 is the selective inhibition of the 17,20-lyase activity of CYP17A1, which is a critical step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. This selectivity is a key differentiator from other CYP17A1 inhibitors like abiraterone. The following table summarizes the in vitro inhibitory activity of VT-464.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (Hydroxylase/Lyase) | Reference |
| VT-464 ((S)-enantiomer) | CYP17A1 (17,20-lyase) | 69 | ~10-fold for lyase | [2][5] |
| CYP17A1 (17α-hydroxylase) | 670 | [2][5] | ||
| Abiraterone | CYP17A1 (17,20-lyase) | 15 | ~0.17-fold for lyase (6-fold for hydroxylase) | [2][5] |
| CYP17A1 (17α-hydroxylase) | 2.5 | [2][5] |
Signaling Pathway Inhibition by VT-464
VT-464's selective inhibition of CYP17A1 lyase disrupts the androgen synthesis pathway, leading to a reduction in the production of androgens that drive the growth of hormone-sensitive cancers.
Caption: Signaling pathway of androgen synthesis and the inhibitory action of VT-464.
Experimental Protocols
Detailed methodologies are crucial for understanding and replicating the characterization of VT-464's activity. Below are generalized protocols for key experiments.
Enzymatic Inhibition Assay (CYP17A1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells or E. coli).
-
Substrates:
-
For 17α-hydroxylase activity: Radiolabeled [³H]-progesterone.
-
For 17,20-lyase activity: Radiolabeled [³H]-17α-hydroxyprogesterone.
-
-
Assay Buffer: Potassium phosphate buffer (pH 7.4) containing NADPH.
-
Procedure: a. Incubate the enzyme with varying concentrations of the test compound (e.g., VT-464) for a pre-determined time at 37°C. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate for a specific duration to allow for enzymatic conversion. d. Stop the reaction by adding a quenching solvent (e.g., ethyl acetate). e. Extract the steroids from the aqueous phase. f. Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). g. Quantify the amount of product formed using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Androgen Synthesis Assay
Objective: To assess the ability of a compound to inhibit androgen production in a cellular context.
Methodology:
-
Cell Line: Human adrenal carcinoma cell line (e.g., NCI-H295R) that expresses the necessary steroidogenic enzymes.
-
Culture Conditions: Culture cells in a suitable medium, often supplemented with a precursor like pregnenolone.
-
Procedure: a. Plate the cells and allow them to adhere. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). c. Collect the cell culture supernatant.
-
Androgen Quantification: Measure the levels of androgens (e.g., testosterone, DHEA) in the supernatant using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher specificity and sensitivity.
-
-
Data Analysis: Determine the reduction in androgen levels as a function of compound concentration and calculate the IC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective CYP17A1 inhibitor like VT-464.
Caption: General experimental workflow for evaluating enantiomers of a CYP17A1 inhibitor.
Conclusion
VT-464, the (S)-enantiomer of its chemical structure, is a well-documented selective inhibitor of CYP17A1 lyase activity. Its specific inhibitory profile offers a potential therapeutic advantage by reducing androgen synthesis with a lower impact on corticosteroid production compared to non-selective inhibitors. While the current body of scientific literature provides a robust characterization of VT-464, there is a notable absence of data concerning its corresponding (R)-enantiomer. The synthesis, isolation, and independent evaluation of the (R)-enantiomer would be a valuable area for future research to fully elucidate the stereospecific interactions with the CYP17A1 enzyme and the androgen receptor, potentially uncovering novel structure-activity relationships and further optimizing therapeutic strategies. The experimental protocols and workflows outlined in this guide provide a foundational framework for such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Seviteronel - Wikipedia [en.wikipedia.org]
- 3. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
Foundational Research on Seviteronel as a CYP17A1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Seviteronel (VT-464) is an orally bioavailable, non-steroidal investigational drug that represents a targeted approach in hormone-dependent cancers, particularly in prostate and breast cancer.[1] It functions as a dual-action agent, exhibiting selective inhibition of the cytochrome P450 17A1 (CYP17A1) enzyme and direct antagonism of the androgen receptor (AR).[2] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on seviteronel, focusing on its mechanism of action as a CYP17A1 inhibitor.
Mechanism of Action: Dual Targeting of the Androgen Axis
Seviteronel's primary mechanism of action is the selective inhibition of 17,20-lyase activity of the CYP17A1 enzyme.[3] This enzyme is critical in the androgen biosynthesis pathway, responsible for converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone.[4] Unlike first-generation CYP17A1 inhibitors such as abiraterone, seviteronel shows approximately 10-fold selectivity for the 17,20-lyase over the 17α-hydroxylase activity of CYP17A1.[2] This selectivity is significant as it minimizes the disruption of cortisol synthesis, potentially reducing the need for concomitant glucocorticoid administration to prevent adrenal insufficiency.[3]
In addition to its enzymatic inhibition, seviteronel also acts as a competitive antagonist of the androgen receptor (AR).[2] This dual mechanism allows it to not only suppress the production of androgens but also to block the action of any remaining androgens at the receptor level. This combined approach is hypothesized to offer a more comprehensive blockade of the androgen signaling pathway, which is a key driver in the progression of prostate cancer and certain subtypes of breast cancer.[5]
Preclinical Research and Efficacy
In Vitro Studies
Seviteronel has demonstrated potent inhibitory activity against CYP17A1 lyase and antiproliferative effects in various cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| CYP17A1 Lyase Inhibition (IC50) | 69 nM | In vitro enzyme assay | [4] |
| Cell Viability (IC50) | > 10 µM | MDA-MB-453, ACC-422, SUM-185, SUM-159 (TNBC cell lines) | [6] |
In Vivo Studies
Preclinical xenograft models have been instrumental in demonstrating the in vivo efficacy of seviteronel.
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| nu/nu mice | Triple-Negative Breast Cancer (TNBC) - MDA-MB-453 xenograft | 150 mg/kg/day, oral gavage | Significantly inhibited tumor volume and growth rate. | [5] |
| nu/nu mice | Castration-Resistant Prostate Cancer (CRPC) - AR-V7+ 22Rv1 xenograft | 150 mg/kg/day, p.o. | Significantly decreased tumor growth. | [4] |
Clinical Research
Seviteronel has been evaluated in Phase I and II clinical trials for the treatment of castration-resistant prostate cancer (CRPC) and advanced breast cancer.
Pharmacokinetics
A population pharmacokinetic analysis across four clinical studies involving 243 patients with advanced breast or prostate cancer revealed the following:[7][8]
| Parameter | Description | Value/Observation | Reference |
| Absorption | Seviteronel is well absorbed after oral administration with a minimal lag time. | - | [7] |
| Linearity | Demonstrates linear pharmacokinetics over a dose range of 50-750 mg (QD or BID). | - | [7][8] |
| Elimination | Characterized by a bi-phasic first-order elimination. | - | [7][8] |
| Half-life (Terminal) | The mean estimated terminal half-life is approximately 6.6 hours. | - | [7] |
| Covariates | Sex and body weight were significant covariates on clearance. Prandial status, race, and concomitant corticosteroid use did not have a clinically significant effect. | - | [7][8] |
Clinical Efficacy and Safety
Clinical trials have provided insights into the efficacy and safety profile of seviteronel.
| Trial Phase | Cancer Type | Dosing Regimen | Key Efficacy Results | Common Adverse Events | Reference |
| Phase II | Metastatic CRPC (post-enzalutamide) | 450 mg BID or 600/750 mg QD | 6% (1 of 17 patients) had a significant PSA decline. The study was terminated early due to toxicity. | Concentration impairment, fatigue, tremor, nausea. | [9][10] |
| Phase I | Advanced ER+ or TNBC | 450 mg, 600 mg, or 750 mg QD | At the recommended Phase 2 dose (450 mg QD), 4 of 7 subjects achieved at least a clinical benefit rate at 16 weeks. | Tremor, nausea, vomiting, fatigue. |
Experimental Protocols
CYP17A1 Lyase Inhibition Assay
Androgen Receptor (AR) Antagonism Assay
Details on a specific AR binding assay for seviteronel are not fully elucidated in the search results. A common method to assess AR antagonism is a reporter gene assay. In this assay, cells are co-transfected with a plasmid expressing the androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. The cells are then treated with an AR agonist (e.g., dihydrotestosterone) and varying concentrations of the antagonist (seviteronel). The level of luciferase expression, which correlates with AR activation, is measured to determine the inhibitory activity of the compound.
Cell Viability Assay (Crystal Violet)
-
Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of seviteronel or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 5 days).
-
Fixation: Gently wash the cells with PBS and fix them with a solution like 10% formalin.
-
Staining: Stain the fixed cells with a crystal violet solution.
-
Solubilization: After washing away excess stain, solubilize the bound dye with a solvent (e.g., methanol).
-
Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) to determine cell viability.
In Vivo Xenograft Study
-
Cell Implantation: Inject cancer cells (e.g., MDA-MB-453 for breast cancer, 22Rv1 for prostate cancer) subcutaneously or orthotopically into immunocompromised mice (e.g., nu/nu or SCID mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer seviteronel orally (e.g., by gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Androgen Synthesis and Seviteronel's Point of Inhibition
Caption: Androgen synthesis pathway and dual inhibition by seviteronel.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical workflow for the preclinical assessment of seviteronel.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. qeios.com [qeios.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage In Vitro Profile of VT-464: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-stage in vitro studies of VT-464, a novel, non-steroidal small molecule inhibitor of CYP17A1. The document focuses on its mechanism of action, presenting quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Selective Androgen Synthesis Inhibition
VT-464 is a potent and selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, a critical regulator of androgen biosynthesis.[1][2][3] Unlike the first-generation inhibitor abiraterone, VT-464 exhibits a preferential inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[1][4] This selectivity leads to a more targeted suppression of androgen production while minimizing the mineralocorticoid excess and cortisol depletion associated with broader CYP17A1 inhibition, thus potentially obviating the need for concurrent prednisone administration.[3] Furthermore, preclinical studies have revealed a novel mechanism of action for VT-464 as a direct androgen receptor (AR) antagonist.[5]
Quantitative In Vitro Data
The following tables summarize the key quantitative findings from in vitro studies of VT-464, often in direct comparison with abiraterone.
Table 1: Comparative IC50 Values for CYP17A1 Enzyme Inhibition
| Compound | CYP17A1 17,20-lyase IC50 (nM) | CYP17A1 17α-hydroxylase IC50 (nM) | Selectivity (Lyase vs. Hydroxylase) |
| VT-464 | 69[1][4] | 670[1][4] | ~10-fold for lyase[4] |
| Abiraterone | 15[1][4] | 2.5[1][4] | ~6-fold for hydroxylase[4] |
Table 2: Effect of VT-464 on Androgen Receptor (AR) Transactivation in Prostate Cancer Cell Lines
| Cell Line | Treatment (Concentration) | % Decrease in AR Transactivation (vs. Control) | Comparison to Abiraterone |
| C4-2 | 1 µmol/L | Significant decrease[5] | Greater decrease than Abiraterone (P < 0.01)[5] |
| C4-2 | 5 µmol/L | Significant decrease[5] | Greater decrease than Abiraterone (P < 0.01)[5] |
| Enzalutamide-Resistant (MR49C, MR49F) | Not Specified | Greater decrease than Abiraterone[2] | - |
Table 3: Impact of VT-464 on Steroid Hormone Levels and PSA in C4-2 Cells
| Treatment | Outcome | Result |
| VT-464 | Testosterone (T) Concentration | Lower than Abiraterone-treated cells[2] |
| VT-464 | Dihydrotestosterone (DHT) Concentration | Lower than Abiraterone-treated cells[2] |
| VT-464 | Prostate-Specific Antigen (PSA) Protein Levels | Lower than Abiraterone-treated cells[2] |
Table 4: Effect of VT-464 on Steroidogenesis Enzyme mRNA Transcript Levels in Prostate Cancer Cells
| Gene Transcript | Effect of VT-464 Treatment (Dose-dependent) | Comparison to Abiraterone |
| StAR | Increased[2][5] | Greater increase than Abiraterone[2] |
| HSD3B2 | Increased[5] | - |
| CYP17A1 | Increased[2] | Greater increase than Abiraterone[2] |
| HSD17B3 | Increased[2][5] | Greater increase than Abiraterone[2] |
| AKR1C3 | Increased[5] | - |
| SRD5A1 | Increased[2][5] | Greater increase than Abiraterone[2] |
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action of VT-464 and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of VT-464 in the androgen biosynthesis pathway.
Caption: Experimental workflow for in vitro studies of VT-464.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments based on published studies.
CYP17A1 Enzyme Inhibition Assay
-
Objective: To determine the IC50 values of VT-464 for the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
-
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase (POR) and cytochrome b5 in a suitable expression system (e.g., baculovirus-infected insect cells).[6]
-
Substrates:
-
Assay Conditions:
-
The reaction mixture typically contains the enzyme preparation, substrate, and varying concentrations of the inhibitor (VT-464 or abiraterone) in a buffered solution.
-
The reaction is initiated by the addition of NADPH.
-
Incubation is carried out at 37°C for a specified time.
-
-
Product Quantification:
-
The reaction is stopped, and steroids are extracted.
-
The products are separated by thin-layer chromatography (TLC).[7]
-
The amount of product formation is quantified using a radioisotope detector or by liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Culture and Treatment
-
Objective: To culture prostate cancer cell lines for subsequent in vitro assays.
-
Cell Lines:
-
Methodology:
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.
-
Androgen Depletion: For experiments investigating the effects of androgen synthesis inhibitors, cells are cultured in androgen-depleted media (e.g., using charcoal-stripped FBS).[5]
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of VT-464 (e.g., 1, 5, or 10 µmol/L), abiraterone, or vehicle control for a specified duration (e.g., 6 days). The media and drug treatments are typically changed every 72 hours.[5]
-
Androgen Receptor (AR) Transactivation Assay
-
Objective: To assess the effect of VT-464 on AR transcriptional activity.
-
Methodology:
-
Reporter Plasmid: A luciferase reporter plasmid containing androgen-responsive elements (AREs), such as an ARR3-luciferase or probasin luciferase reporter, is used.[2][5]
-
Transfection: Prostate cancer cells are transiently transfected with the reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, cells are treated with VT-464 or control compounds.
-
Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The change in luciferase activity reflects the change in AR transactivation. Results are often normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA transcript levels of genes involved in steroidogenesis.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is used as a template for PCR amplification with SYBR Green primers specific for the target genes (e.g., STAR, HSD3B2, CYP17A1, HSD17B3, AKR1C3, SRD5A1).[5]
-
Data Analysis: The relative expression of each target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Steroid Hormone Quantification by LC-MS
-
Objective: To measure the concentrations of testosterone and DHT in cell culture media or cell lysates.
-
Methodology:
-
Sample Preparation: Steroids are extracted from the samples using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: The extracted steroids are separated using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).
-
Mass Spectrometric Detection: The separated steroids are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: The concentrations of testosterone and DHT are determined by comparing their peak areas to those of known standards.
-
Summary and Future Directions
The early-stage in vitro studies of VT-464 have demonstrated its potential as a highly selective and potent inhibitor of androgen synthesis. Its dual mechanism of action, involving both the inhibition of CYP17A1 17,20-lyase and direct AR antagonism, suggests a more comprehensive suppression of the AR signaling pathway compared to first-generation inhibitors. The in vitro data consistently show its superiority over abiraterone in reducing AR transactivation and androgen levels in prostate cancer cell lines, including those resistant to enzalutamide.
Further in vitro research could explore the molecular basis of its AR antagonist activity and investigate its efficacy in a broader range of prostate cancer models, including those with different AR mutations. These studies will be crucial in further elucidating the therapeutic potential of VT-464 for the treatment of castration-resistant prostate cancer.
References
- 1. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
- 3. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VT-464 (Seviteronel) Racemate in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of VT-464 (seviteronel) racemate, a dual-action inhibitor targeting androgen synthesis and the androgen receptor. The information compiled herein is intended to guide the design and execution of in vivo studies in cancer models, particularly castration-resistant prostate cancer (CRPC).
Mechanism of Action
VT-464 is a novel, orally bioavailable, non-steroidal small molecule that exhibits a dual mechanism of action. Firstly, it acts as a selective inhibitor of CYP17A1 lyase, a key enzyme in the androgen biosynthesis pathway responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively.[1][2] This selective inhibition of the 17,20-lyase activity leads to a significant reduction in the production of androgens like testosterone and dihydrotestosterone (DHT).[2][3] Secondly, VT-464 functions as a direct antagonist of the androgen receptor (AR), preventing the binding of androgens and subsequent translocation of the receptor to the nucleus, thereby inhibiting AR-mediated gene transcription.[3][4] This dual action makes VT-464 a potent agent for suppressing the AR signaling axis, which is a critical driver of prostate cancer progression.[2]
Signaling Pathway of VT-464 Action
Caption: VT-464's dual inhibition of androgen synthesis and AR signaling.
Data Presentation: Dosage and Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies involving VT-464 administration in various animal models.
Table 1: VT-464 Dosage and Administration in Mouse Xenograft Models
| Cancer Model | Cell Line | Animal Strain | VT-464 Dosage (mg/kg) | Administration Route | Dosing Schedule | Vehicle | Reference |
| Castration-Resistant Prostate Cancer | LNCaP | SCID Mice | 15, 50, 100 | Oral (p.o.) | Twice daily (b.i.d.) | 0.5% CMC in saline | N/A |
| Enzalutamide-Resistant CRPC | MR49F | Castrate Mice | Not Specified | Oral (p.o.) | Not Specified | Not Specified | [2] |
| Castration-Resistant Prostate Cancer | MDA-PCa-133 | Castrate Male Mice | Not Specified | Not Specified | Not Specified | Vehicle | N/A |
| Triple-Negative Breast Cancer | MDA-MB-453 | Xenograft Mice | 75 | Oral (p.o.) | Daily | Not Specified | [3] |
| Castration-Resistant Prostate Cancer | 22Rv1 (AR-V7+) | nu/nu Mice | 150 | Oral (p.o.) | Daily | Not Specified | [3] |
Table 2: Efficacy of VT-464 in Preclinical Models
| Cancer Model | Cell Line | VT-464 Dosage (mg/kg) | Primary Efficacy Endpoint | Outcome | Reference |
| CRPC | LNCaP | 100 | Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle and abiraterone acetate | N/A |
| Enzalutamide-Resistant CRPC | MR49F | Not Specified | Tumor Growth Inhibition, Serum PSA | Greater tumor growth inhibition and decreased serum PSA levels compared to abiraterone acetate | [2] |
| Enzalutamide-Resistant CRPC | MR49F | Not Specified | Intratumoral Androgen Levels | Significant decrease in intratumoral testosterone and DHT | [2] |
| Triple-Negative Breast Cancer | MDA-MB-453 | 75 (in combination with radiation) | Antitumor Effect | Synergistic antitumor effect | [3] |
| CRPC (AR-V7+) | 22Rv1 | 150 (in combination with G1T38) | Antitumor Effect | Synergistic antitumor effect | [3] |
Table 3: Preclinical Pharmacokinetic Parameters of VT-464
| Animal Model | Dosage (mg/kg) | Administration Route | Cmax | Tmax | AUC | Oral Bioavailability | Reference |
| Mice | Not Available | Oral (p.o.) | Not Available | Not Available | Not Available | Not Available | N/A |
| Rats | Not Available | Oral (p.o.) | Not Available | Not Available | Not Available | Not Available | N/A |
Experimental Protocols
The following are generalized protocols for in vivo studies with VT-464 based on methodologies reported in preclinical research. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with institutional animal care and use guidelines.
Protocol 1: General Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for evaluating the efficacy of orally administered VT-464 in a mouse xenograft model of prostate cancer.
1. Materials and Reagents:
-
VT-464 (Seviteronel) racemate
-
Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline
-
Prostate cancer cell line (e.g., LNCaP, MR49F)
-
Cell culture medium and supplements
-
Matrigel (or other appropriate extracellular matrix)
-
Male immunodeficient mice (e.g., SCID, nu/nu), 6-8 weeks old
-
Surgical castration instruments (if using a castrate model)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
2. Experimental Workflow Diagram:
Caption: A typical workflow for a preclinical xenograft study with VT-464.
3. Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize male immunodeficient mice to the facility for at least one week before the start of the experiment.
-
For castrate models, perform surgical castration and allow for a recovery period of at least one week.
-
-
Tumor Cell Implantation:
-
Culture the selected prostate cancer cell line under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in a mixture of serum-free medium and Matrigel (typically a 1:1 ratio).
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle control, VT-464 low dose, VT-464 high dose, positive control).
-
-
VT-464 Formulation and Administration:
-
Prepare the VT-464 dosing solution by suspending the compound in the vehicle (0.5% CMC in saline). Sonication may be required to achieve a uniform suspension.
-
Administer VT-464 orally (p.o.) via gavage at the specified dose and schedule (e.g., 100 mg/kg, twice daily). The administration volume is typically 5-10 mL/kg.
-
Administer the vehicle solution to the control group using the same route and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor growth and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.
-
Collect blood samples for serum analysis (e.g., PSA levels).
-
Excise tumors, measure their final weight, and process them for further analysis (e.g., snap-freeze for molecular analysis, fix in formalin for histology).
-
Protocol 2: Analysis of Intratumoral Androgen Levels
This protocol describes the process of measuring testosterone and DHT levels within tumor tissue.
1. Materials and Reagents:
-
Excised and snap-frozen tumor tissue
-
Homogenization buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards for testosterone and DHT
2. Procedure:
-
Tissue Homogenization:
-
Homogenize the frozen tumor tissue in an appropriate buffer.
-
Determine the protein concentration of the homogenate.
-
-
Steroid Extraction:
-
Perform liquid-liquid or solid-phase extraction to isolate steroids from the tumor homogenate.
-
Add internal standards to the samples for accurate quantification.
-
-
LC-MS Analysis:
-
Analyze the extracted samples using a validated LC-MS method to separate and quantify testosterone and DHT.
-
Normalize the steroid concentrations to the protein content of the tumor tissue.
-
These protocols and application notes are intended to serve as a starting point for researchers working with VT-464. It is crucial to optimize experimental conditions for specific cell lines and animal models and to adhere to all relevant safety and animal welfare regulations.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. A Study to Evaluate Oral VT-464 in Patients With Castration-Resistant Prostate Cancer [ctv.veeva.com]
- 3. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of VT-464 Racemate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-464, also known as seviteronel, is a non-steroidal small molecule that acts as a selective inhibitor of CYP17A1 lyase and a competitive androgen receptor (AR) antagonist. Its dual mechanism of action makes it a compound of significant interest in the development of therapies for castration-resistant prostate cancer (CRPC) and other hormone-dependent cancers. Accurate and robust analytical methods for the quantification of VT-464 racemate in biological matrices are crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and overall drug development.
This document provides detailed application notes and protocols for the determination of VT-464 in biological samples, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of VT-464
VT-464 exerts its anticancer effects through a dual mechanism of action targeting the androgen receptor signaling pathway. Firstly, it selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme, a critical step in the biosynthesis of androgens such as testosterone and dihydrotestosterone (DHT). By blocking androgen production, VT-464 reduces the ligands available to activate the androgen receptor. Secondly, VT-464 acts as a direct antagonist of the androgen receptor, competing with any remaining androgens and preventing the receptor's activation and subsequent translocation to the nucleus to regulate gene expression.[1][2]
Caption: Mechanism of action of VT-464.
Experimental Workflow for VT-464 Analysis in Plasma
The general workflow for the quantification of VT-464 in plasma samples involves sample collection and processing, extraction of the analyte from the biological matrix, chromatographic separation, and detection by tandem mass spectrometry.
Caption: General experimental workflow for VT-464 analysis.
Detailed Experimental Protocols
The following protocols are based on published methodologies for the analysis of seviteronel and similar small molecules in biological matrices.[1][3]
Materials and Reagents
-
VT-464 (Seviteronel) reference standard
-
Seviteronel-d6 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with sodium heparin as anticoagulant)
-
Polypropylene tubes and plates
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
In a polypropylene tube or 96-well plate, aliquot 25 µL of plasma sample, calibration standard, or quality control sample.
-
Add 975 µL of acetonitrile containing the internal standard (seviteronel-d6) to each sample. The concentration of the internal standard should be optimized based on the expected analyte concentration range.
-
Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a new tube or well.
-
Dilute the supernatant with 400 µL of water.
-
Vortex the final mixture and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Proposed LC-MS/MS Method
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 2.1 x 50 mm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
Gradient Elution (Example):
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Tandem Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Suggested MRM Transitions (to be optimized):
-
VT-464: Precursor ion (Q1) -> Product ion (Q3)
-
Seviteronel-d6 (IS): Precursor ion (Q1) -> Product ion (Q3)
-
-
Instrument Parameters (to be optimized):
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400-500°C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~800-1000 L/hr
-
Collision Gas: Argon
-
Cone Voltage and Collision Energy: These parameters must be optimized for VT-464 and its internal standard to achieve the best sensitivity.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the analysis of VT-464 in human plasma.
| Parameter | Typical Value/Range |
| Linearity Range | 20 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[3] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
| Internal Standard | Seviteronel-d6[1] |
Stability
-
Bench-top Stability: VT-464 is generally stable in plasma at room temperature for several hours. For longer periods, samples should be kept on ice.
-
Freeze-Thaw Stability: VT-464 is typically stable for at least three freeze-thaw cycles.
-
Long-term Storage: Plasma samples containing VT-464 should be stored at or below -20°C for long-term stability.[1]
Conclusion
The LC-MS/MS method outlined in this document, employing protein precipitation for sample preparation, provides a robust and sensitive approach for the quantitative determination of this compound in biological samples. The provided protocols and performance characteristics can serve as a valuable resource for researchers and scientists involved in the development and clinical investigation of this promising therapeutic agent. Method validation should always be performed in accordance with regulatory guidelines to ensure data quality and reliability.
References
Protocol for Assessing VT-464 Racemate Efficacy in Castration-Resistant Prostate Cancer (CRPC) Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
VT-464, also known as seviteronel, is a non-steroidal small molecule that functions as a dual inhibitor, targeting both cytochrome P450 17A1 (CYP17A1) lyase and the androgen receptor (AR).[1][2] Its selective inhibition of CYP17A1 lyase blocks the synthesis of androgens, which are crucial for the growth of prostate cancer cells.[1][2] Unlike the first-generation CYP17A1 inhibitor abiraterone, VT-464 shows greater selectivity for 17,20-lyase over 17α-hydroxylase, which may reduce the need for concurrent corticosteroid administration.[2][3] Furthermore, VT-464 acts as a direct antagonist of the androgen receptor, providing a two-pronged attack on AR signaling, a key driver of castration-resistant prostate cancer (CRPC).[2][4][5] Preclinical studies have demonstrated that VT-464 can effectively suppress the AR signaling axis, even in enzalutamide-resistant CRPC models.[4][6]
This document provides detailed protocols for assessing the in vitro efficacy of VT-464 racemate in various CRPC cell lines, including those sensitive and resistant to other anti-androgen therapies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of VT-464 and Abiraterone Against CYP17A1
| Compound | Target | IC₅₀ (nM) | Selectivity (Lyase vs. Hydroxylase) |
| VT-464 | CYP17 Lyase | 69 | ~10-fold for Lyase |
| CYP17 Hydroxylase | 670 | ||
| Abiraterone | CYP17 Lyase | 15 | ~6-fold for Hydroxylase |
| CYP17 Hydroxylase | 2.5 |
Data compiled from multiple sources indicating VT-464's selectivity for CYP17 lyase compared to abiraterone.[2][3][7]
Table 2: Summary of VT-464 Efficacy in CRPC Cell Lines
| Cell Line | Phenotype | Assay | Endpoint | VT-464 Concentration Range | Observed Effect |
| LNCaP | Androgen-sensitive | Cell Viability | Inhibition of proliferation | 0.1 - 10 µM | Dose-dependent decrease in cell viability.[8][9] |
| AR Transactivation | Inhibition of luciferase activity | 1 - 10 µM | Dose-dependent inhibition of AR-mediated transcription.[6] | ||
| C4-2 / C4-2B | Castration-resistant | Cell Viability | Inhibition of proliferation | 1 - 10 µM | Dose-dependent decrease in cell viability.[10] |
| AR Transactivation | Inhibition of luciferase activity | 1 - 10 µM | Greater inhibition of AR transactivation compared to abiraterone.[4][6] | ||
| Protein Expression | AR and PSA levels | 5 µM | Reduction in AR and PSA protein levels.[11] | ||
| 22Rv1 | Castration-resistant, expresses AR-V7 | Cell Viability | Inhibition of proliferation | 1 - 10 µM | Dose-dependent decrease in cell viability.[9] |
| MR49C / MR49F | Enzalutamide-resistant | AR Transactivation | Inhibition of luciferase activity | 1 - 10 µM | Greater decrease in AR transactivation compared to abiraterone.[4][6] |
| Gene Expression | AR-regulated genes | 1 - 10 µM | Greater suppression of AR-dependent gene transcription than abiraterone.[6] |
Experimental Protocols
Cell Culture
CRPC Cell Lines:
-
Androgen-Sensitive: LNCaP
-
Castration-Resistant: C4-2, C4-2B, 22Rv1
-
Enzalutamide-Resistant: MR49C, MR49F (can be generated from LNCaP cells through prolonged enzalutamide exposure)[12][13]
Culture Conditions:
-
Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For experiments investigating androgen-dependent effects, use charcoal-stripped FBS (CS-FBS) to deplete endogenous androgens.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of VT-464 on the metabolic activity of CRPC cells, which is an indicator of cell viability.
Materials:
-
CRPC cell lines
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Complete culture medium (with regular or CS-FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of VT-464 in the appropriate culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest VT-464 treatment.
-
Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of VT-464 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Androgen Receptor (AR) Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of VT-464 to inhibit the transcriptional activity of the androgen receptor.
Materials:
-
CRPC cell lines (e.g., C4-2B)
-
Luciferase reporter plasmid containing androgen response elements (AREs), such as a probasin-luciferase or FKBP51-ARE-luciferase construct.[6][11]
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
This compound.
-
Androgen (e.g., R1881) for stimulating AR activity.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound and Ligand Treatment: After 24 hours of transfection, replace the medium with fresh medium (containing CS-FBS) containing various concentrations of VT-464 or vehicle control. Co-treat with a stimulating concentration of an androgen, such as 1 nM R1881, to activate the AR.[11]
-
Incubation: Incubate the cells for an additional 24-48 hours.[11]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the vehicle-treated, androgen-stimulated control.
Western Blot Analysis for AR and PSA Expression
This protocol is used to determine the effect of VT-464 on the protein levels of the androgen receptor and its downstream target, prostate-specific antigen (PSA).
Materials:
-
CRPC cell lines (e.g., C4-2B)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-PSA, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of VT-464 (e.g., 1 µM, 5 µM, 10 µM) or vehicle for 48-72 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of AR and PSA to the loading control.
Mandatory Visualization
References
- 1. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seviteronel - Wikipedia [en.wikipedia.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. Critical role of androgen receptor level in prostate cancer cell resistance to new generation antiandrogen enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TCF4 induces enzalutamide resistance via neuroendocrine differentiation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Evaluating the Effect of VT-464 Racemate on Steroidogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
VT-464, also known as seviteronel, is a non-steroidal small molecule that acts as a selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2][3] CYP17A1 is a critical enzyme in the steroidogenesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. These activities are essential for the production of androgens, such as testosterone and dihydrotestosterone (DHT).[4][5][6][7] Notably, VT-464 exhibits selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[2][3][8] This selective inhibition is significant as it aims to reduce androgen production, a key driver in diseases like castration-resistant prostate cancer (CRPC), while potentially minimizing the mineralocorticoid excess associated with non-selective CYP17A1 inhibition.[3][8] Furthermore, studies have suggested that VT-464 may also possess androgen receptor (AR) antagonist properties, providing a dual mechanism of action.[2][3]
These application notes provide a comprehensive overview of the techniques and detailed protocols for evaluating the effect of VT-464 racemate on steroidogenesis, catering to researchers in oncology, endocrinology, and drug development. The protocols cover in vitro cell-based assays, enzymatic assays, and in vivo models to thoroughly characterize the pharmacological effects of VT-464.
Signaling Pathway
The primary target of VT-464 is the steroidogenesis pathway, specifically the enzyme CYP17A1. By selectively inhibiting the 17,20-lyase activity of CYP17A1, VT-464 blocks the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, respectively. This leads to a downstream reduction in the synthesis of testosterone and its more potent metabolite, DHT.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scbt.com [scbt.com]
- 8. azurebiosystems.com [azurebiosystems.com]
Methodologies for Testing VT-464 Racemate in Combination with Other Cancer Therapies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VT-464, also known as seviteronel, is a non-steroidal, orally bioavailable selective inhibitor of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2][3] VT-464 exhibits selectivity for 17,20-lyase over 17α-hydroxylase activity, which may reduce the mineralocorticoid excess seen with other CYP17A1 inhibitors.[1][2][3] Furthermore, VT-464 has been shown to act as an androgen receptor (AR) antagonist, providing a dual mechanism of action against androgen-driven cancers such as prostate and breast cancer.[4][5] The development of resistance to single-agent therapies is a significant challenge in cancer treatment, making the evaluation of combination therapies a critical area of research.[6] This document provides detailed methodologies for testing the VT-464 racemate in combination with other cancer therapies to identify synergistic interactions, elucidate mechanisms of action, and guide further preclinical and clinical development.
Data Presentation: Quantitative Analysis of Combination Effects
The following tables provide a framework for summarizing quantitative data from in vitro and in vivo studies of VT-464 in combination with other anticancer agents.
Table 1: In Vitro Cytotoxicity of VT-464 in Combination with Agent X in Prostate Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) at ED50 | Synergy/Antagonism |
| LNCaP | VT-464 | Data | - | - |
| Agent X | Data | - | - | |
| VT-464 + Agent X (1:1 ratio) | Data | Data | Synergistic/Additive/Antagonistic | |
| 22Rv1 | VT-464 | Data | - | - |
| Agent X | Data | - | - | |
| VT-464 + Agent X (1:1 ratio) | Data | Data | Synergistic/Additive/Antagonistic | |
| PC-3 | VT-464 | Data | - | - |
| Agent X | Data | - | - | |
| VT-464 + Agent X (1:1 ratio) | Data | Data | Synergistic/Additive/Antagonistic |
Table 2: In Vivo Antitumor Efficacy of VT-464 in Combination with Agent Y in a Prostate Cancer Xenograft Model
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Monotherapy |
| Vehicle Control | 10 | Data | - | - | - |
| VT-464 (dose) | 10 | Data | Data | Data | - |
| Agent Y (dose) | 10 | Data | Data | Data | - |
| VT-464 + Agent Y | 10 | Data | Data | Data | Data |
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Culture and Reagents
-
Cell Lines: LNCaP, 22Rv1 (androgen-sensitive prostate cancer), PC-3, DU145 (androgen-insensitive prostate cancer), MDA-MB-453 (AR-positive triple-negative breast cancer).
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For androgen deprivation studies, use charcoal-stripped FBS.
-
Compounds: this compound (seviteronel), and other cancer therapies (e.g., enzalutamide, abiraterone, docetaxel, PARP inhibitors, PI3K inhibitors). Prepare stock solutions in DMSO.
2. Cytotoxicity Assay (MTS/MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of VT-464, the combination agent, and the combination of both at a constant ratio (e.g., 1:1, 1:10, 10:1 based on their respective IC50 values). Include a vehicle control (DMSO).
-
Incubate for 72-96 hours.
-
Add MTS or MTT reagent according to the manufacturer's protocol.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each treatment using non-linear regression analysis (e.g., log(inhibitor) vs. response).
3. Synergy Analysis: Combination Index (CI) and Isobologram
-
Combination Index (CI): Calculate the CI using the Chou-Talalay method with software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Isobologram Analysis: Plot the IC50 values of the individual drugs on the x and y axes. The line connecting these two points represents the line of additivity. The concentrations of the two drugs in combination that produce a 50% effect are plotted. Data points falling below the line of additivity indicate synergy.
Mechanistic Studies
1. Androgen Receptor (AR) Transactivation Assay
-
Co-transfect prostate cancer cells (e.g., LNCaP) in 24-well plates with an androgen-responsive reporter plasmid (e.g., pARR3-tk-luciferase) and a control plasmid for normalization (e.g., pRL-TK).
-
After 24 hours, treat the cells with VT-464, the combination agent, or the combination in the presence of an AR agonist (e.g., dihydrotestosterone, DHT).
-
Lyse the cells after 24-48 hours and measure luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
2. Western Blot Analysis
-
Culture and treat cells as described for the cytotoxicity assay.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against AR, PSA, cleaved PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Intratumoral Androgen Measurement (LC-MS/MS)
-
Excise tumors from in vivo studies and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue.
-
Perform liquid-liquid or solid-phase extraction of steroids.
-
Analyze the levels of androgens (e.g., testosterone, DHT, DHEA) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
In Vivo Combination Studies
1. Xenograft Models
-
Implant prostate cancer cells (e.g., 22Rv1, VCaP) subcutaneously into the flanks of male immunodeficient mice (e.g., NOD-SCID or athymic nude mice). For patient-derived xenograft (PDX) models, implant tumor fragments.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, VT-464 alone, combination agent alone, VT-464 + combination agent).
-
Administer treatments via the appropriate route (e.g., oral gavage for VT-464).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry, LC-MS/MS).
Visualization of Pathways and Workflows
Caption: VT-464's dual inhibition of androgen synthesis and the androgen receptor.
Caption: Workflow for assessing in vitro synergy of VT-464 combinations.
Caption: Workflow for in vivo evaluation of VT-464 combination therapies.
References
- 1. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Standard Operating Procedures for VT-464 Racemate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and experimental use of VT-464 racemate, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase. VT-464, also known as seviteronel, is a valuable research compound for studies in oncology, particularly in the context of castration-resistant prostate cancer (CRPC) and other hormone-dependent malignancies.
Introduction to this compound
VT-464 is a small molecule that selectively inhibits the 17,20-lyase activity of the enzyme cytochrome P450 17A1 (CYP17A1).[1][2][3] This enzyme is critical in the androgen biosynthesis pathway. By selectively targeting the lyase function over the hydroxylase function, VT-464 aims to reduce androgen production with potentially fewer side effects related to corticosteroid synthesis disruption.[1][2][3] The racemate form contains both enantiomers of the active compound.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and ensure the reproducibility of experimental results. The following storage conditions are recommended based on commercially available information.
Table 1: Recommended Storage Conditions for this compound [4]
| Condition | Temperature | Duration |
| Long-term Storage | -80°C | Up to 2 years |
| Short-term Storage | -20°C | Up to 1 year |
Note: Currently, detailed public data on the stability of this compound under various conditions such as in different solvents, at different temperatures over time, or its light sensitivity is limited. It is recommended to protect the compound from light and to prepare fresh solutions for experiments whenever possible. Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles.[4]
Handling and Safety Precautions
This compound should be handled with caution, following standard laboratory procedures for potentially hazardous compounds. Although a specific Safety Data Sheet (SDS) for the racemate is not widely available, the following precautions are recommended based on the handling of similar cytotoxic and investigational new drugs.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the solid compound or its solutions.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothes.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes or aerosols.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95) is recommended to avoid inhalation.
Engineering Controls:
-
All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood or a powder containment hood.
-
Solutions should be prepared in a well-ventilated area, preferably within a fume hood.
Spill and Waste Disposal:
-
In case of a spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and absorb the material with an inert absorbent. Dispose of the waste in a sealed container as chemical waste.
-
All disposable materials that come into contact with this compound (e.g., pipette tips, tubes, gloves) should be disposed of as hazardous chemical waste according to institutional guidelines.
Experimental Protocols
Preparation of Stock Solutions
Consistent and accurate preparation of stock solutions is fundamental for reliable experimental outcomes.
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 50 mg/mL |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound (Molar Mass: 399.34 g/mol ) to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.99 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid. For 3.99 mg, add 1 mL of DMSO.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C as per the recommended storage conditions.
Preparation of Working Solutions for in vitro Assays
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for Preparing a 10 µM Working Solution:
-
Thaw a vial of the 10 mM DMSO stock solution.
-
Perform a serial dilution in cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the desired cell culture medium.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solution for your experiments.
Preparation of Formulations for in vivo Studies
The following are example formulations for the oral administration of this compound in animal models. The choice of vehicle will depend on the specific experimental design and animal model.
Table 3: Example Formulations for in vivo Administration [4]
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL |
Protocol for Preparing a 3 mg/mL Formulation in DMSO/PEG300/Tween-80/Saline: [4]
-
Start with a concentrated stock solution of VT-464 in DMSO (e.g., 30 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the 30 mg/mL DMSO stock to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline and vortex until a clear solution is obtained.
-
This formulation should be prepared fresh daily before administration.
Mechanism of Action and Signaling Pathway
VT-464 is a selective inhibitor of the 17,20-lyase activity of CYP17A1. This enzyme is a key player in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone to their 17α-hydroxy derivatives and subsequently to dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to androgens like testosterone. By inhibiting the 17,20-lyase step, VT-464 blocks the production of these androgen precursors.
Caption: Mechanism of action of VT-464 in the androgen biosynthesis pathway.
Experimental Workflow Example
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an in vitro cell-based assay.
Caption: A typical workflow for an in vitro experiment using VT-464.
References
- 1. Seviteronel - Wikipedia [en.wikipedia.org]
- 2. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting VT-464 racemate solubility and stability in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with VT-464 racemate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is VT-464 and what is its mechanism of action?
VT-464, also known as seviteronel, is a potent and selective inhibitor of CYP17 lyase and an androgen receptor (AR) antagonist.[1][2][3] Its dual mechanism of action involves blocking the production of androgens by inhibiting the 17,20-lyase activity of CYP17A1 and directly antagonizing the androgen receptor.[4] This makes it a compound of interest in research related to castration-resistant prostate cancer (CRPC) and other androgen-driven diseases.[5][6]
Q2: What is the difference between VT-464 and this compound?
This compound is a mixture of two enantiomers, (R)-seviteronel and (S)-seviteronel.[7] Enantiomers are mirror-image isomers of a molecule. While they have the same chemical formula, their three-dimensional arrangement is different, which can lead to differences in their biological activity. The (S)-enantiomer is known to be particularly active.[7]
Q3: What are the general recommendations for storing this compound?
For long-term storage, it is recommended to store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years.[8] Stock solutions in a solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][8] To maintain the stability of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][8]
Troubleshooting Guide: Solubility and Stability
Researchers may encounter challenges with the solubility and stability of this compound during experimental setup. This guide provides solutions to common problems.
Issue 1: Precipitation of this compound upon addition to aqueous solutions (e.g., cell culture media).
-
Potential Cause: VT-464 is a hydrophobic molecule with poor aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the compound can "crash out" of solution.
-
Recommended Solutions:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL).[1] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or brief sonication.[3]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform a stepwise or serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) cell culture medium. Mix thoroughly before adding this to the final volume.
-
Pre-warm Aqueous Solutions: Always use pre-warmed (37°C) cell culture media or buffers when preparing your final working solution. Adding the compound to cold liquids can decrease its solubility.
-
Maintain a Low Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture should be kept as low as possible, ideally below 0.5% (v/v), to minimize both precipitation and potential toxicity to cells. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Issue 2: Inconsistent or lower-than-expected activity of VT-464 in assays.
-
Potential Cause: Degradation of the compound in the stock solution or working solution.
-
Recommended Solutions:
-
Proper Stock Solution Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][8] Use high-purity, anhydrous DMSO to prevent hydrolysis of the compound. Protect stock solutions from light.
-
Freshly Prepare Working Solutions: Prepare the final working dilutions of this compound fresh for each experiment from a thawed aliquot of the stock solution. Do not store diluted aqueous solutions for extended periods.
-
Verify Compound Integrity: If you suspect degradation, the stability of your stock solution can be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantitative Data Summary
The following tables summarize key quantitative data for VT-464.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (125.21 mM) | Hygroscopic DMSO can impact solubility; use a newly opened bottle.[1][2] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (6.26 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2][8] |
| In vivo formulation 2 | ≥ 2.5 mg/mL (6.26 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2][8] |
| In vivo formulation 3 | ≥ 2.5 mg/mL (6.26 mM) | 10% DMSO, 90% Corn Oil.[2][8] |
Table 2: In Vitro Inhibitory Activity of VT-464
| Target | IC50 (nM) | Assay Conditions |
| Human CYP17 Lyase | 69 | In vitro enzyme assay.[1][9][10] |
| Human CYP17 Hydroxylase | 670 | In vitro enzyme assay.[10] |
Experimental Protocols and Workflows
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-80%).
-
Preparation of VT-464 Working Solution:
-
Thaw a single-use aliquot of a high-concentration this compound stock solution (e.g., 10 mM in 100% DMSO) at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentrations of VT-464 (and a vehicle control).
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTS, CellTiter-Glo), western blotting, or qRT-PCR.
Signaling Pathway and Experimental Workflow Diagrams
Caption: VT-464 dual mechanism of action.
Caption: General experimental workflow for VT-464 in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Seviteronel | P450 | Androgen Receptor | TargetMol [targetmol.com]
- 4. Seviteronel | C18H17F4N3O3 | CID 78357816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound | 1375603-36-3; 1610537-15-9 | Benchchem [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VT-464 (racemate) | CAS#:1375603-36-3 | Chemsrc [chemsrc.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
Optimizing VT-464 racemate dosage to minimize toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the VT-464 racemate (also known as seviteronel or INO-464) in animal models. The focus is on optimizing dosage to minimize toxicity while achieving desired therapeutic effects.
Troubleshooting Guides
Issue: Unexpected Animal Morbidity or Mortality
Potential Cause: The administered dose of VT-464 may exceed the Maximum Tolerated Dose (MTD) in the specific animal model and strain. Toxicity can manifest as significant weight loss, lethargy, or other adverse clinical signs.
Troubleshooting Steps:
-
Immediate Action: Cease dosing in the affected cohort and provide supportive care as per institutional guidelines.
-
Dose De-escalation: Reduce the dose by 25-50% in a new cohort of animals.
-
Conduct a Dose-Ranging Study: If an MTD has not been established, a pilot dose-ranging study is recommended. This typically involves administering a range of doses to small groups of animals to identify a dose that causes no more than a 10% weight loss and no significant clinical signs of toxicity.
-
Vehicle and Formulation Check: Ensure the vehicle is well-tolerated. A common formulation for VT-464 in preclinical studies is a suspension in 0.5% carboxymethylcellulose (CMC) in saline.[1] Improper formulation can lead to poor bioavailability and inconsistent results.
Issue: Central Nervous System (CNS) Toxicities
Potential Cause: Clinical studies in humans have reported CNS-related adverse events, including tremor, concentration impairment, confusion, and delirium, particularly at higher doses. These may translate to observable behavioral changes in animal models.
Troubleshooting Steps:
-
Behavioral Monitoring: Implement a regular and standardized method for observing and scoring animal behavior. Look for signs such as tremors, ataxia (unsteady gait), circling, or changes in activity levels.
-
Dose and Schedule Adjustment: If CNS signs are observed, consider not only reducing the total daily dose but also altering the dosing schedule. For instance, switching from once-daily (QD) to twice-daily (BID) dosing with a lower amount per administration may reduce peak plasma concentrations and associated CNS effects.
-
Pharmacokinetic Analysis: If possible, conduct pharmacokinetic (PK) studies to correlate plasma and brain concentrations of VT-464 with the onset of CNS toxicities.
Issue: Gastrointestinal Toxicity (e.g., Weight Loss, Reduced Food Intake)
Potential Cause: Nausea and fatigue are common side effects noted in human clinical trials, which can manifest as reduced food and water intake, leading to weight loss in animals.[2]
Troubleshooting Steps:
-
Monitor Food and Water Consumption: In addition to body weight, regularly measure food and water intake for a more sensitive indicator of toxicity.
-
Palatability of Formulation: If administering VT-464 in the feed, ensure the compound does not make the chow unpalatable. For oral gavage, ensure the procedure is performed correctly to minimize stress, which can independently affect food intake.
-
Supportive Care: Provide nutritional supplements or hydration support as per veterinary recommendations if significant weight loss is observed.
-
Dose Adjustment: A lower dose or a different dosing schedule may mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for VT-464 in a mouse xenograft model?
A1: Based on published preclinical efficacy studies, doses ranging from 15 mg/kg to 100 mg/kg administered orally twice daily (p.o. b.i.d.) have been used in LNCaP prostate cancer xenograft models in SCID mice.[1] In these studies, VT-464 was reported to be well-tolerated with insignificant weight loss at all doses.[1] However, it is crucial to perform a dose-ranging study in your specific animal model and strain to determine the optimal dose for your experimental conditions.
Q2: What vehicle should I use to formulate VT-464 for oral administration in rodents?
A2: A commonly used vehicle for VT-464 in mouse studies is a suspension in 0.5% carboxymethylcellulose (CMC) in saline, administered at a volume of 5 mL/kg.[1]
Q3: What are the expected toxicities of VT-464 in animal models?
A3: While detailed public data on the toxicology of VT-464 in animal models is limited, clinical trials in humans have provided insights into potential adverse effects. The most commonly reported toxicities include fatigue, dizziness, blurred vision, dysgeusia (altered taste), tremor, nausea, and vomiting.[2] At higher doses, more severe CNS effects such as confusion and delirium have been observed.[3] Therefore, in animal studies, it is important to monitor for corresponding signs, including weight loss, changes in activity, behavioral abnormalities (tremors, ataxia), and general clinical condition.
Q4: How should I monitor for toxicity in my animal study?
A4: A comprehensive toxicity monitoring plan should include:
-
Daily Clinical Observations: Record the general health and appearance of the animals.
-
Body Weight Measurement: Measure body weights at least twice weekly. A weight loss of more than 10-15% is often considered a sign of significant toxicity.
-
Food and Water Intake: Monitor consumption, as a decrease can be an early indicator of toxicity.
-
Behavioral Assessments: Regularly observe for any changes in behavior, particularly those that may indicate CNS effects.
-
Hematology and Serum Biochemistry: At the end of the study, or at interim time points, blood samples can be collected to assess for changes in blood cell counts and markers of liver and kidney function.
Data Presentation
Table 1: Summary of VT-464 Dosing in a Preclinical Mouse Model
| Animal Model | Cell Line | Dosing Regimen | Vehicle | Observed Efficacy | Reported Toxicity | Reference |
| SCID Mice | LNCaP | 15, 50, 100 mg/kg p.o. b.i.d. | 0.5% CMC in saline | Dose-dependent tumor growth inhibition | Insignificant weight loss at all doses | [1] |
Table 2: Clinically Observed Toxicities of Seviteronel (VT-464) in Humans
| Toxicity Grade | Adverse Events |
| Grade 1-2 | Fatigue, Dizziness, Blurred Vision, Dysgeusia, Nausea, Vomiting, Tremor |
| Grade 3 | Confusional State, Paranoia, Mental Status Change, Delirium |
| Reference | [2][3] |
Experimental Protocols
Protocol 1: Preparation of VT-464 Formulation for Oral Gavage in Mice
-
Objective: To prepare a homogenous suspension of VT-464 for oral administration.
-
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boats
-
Graduated cylinders and beakers
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding 0.5 g of CMC to 100 mL of sterile saline while stirring continuously with a magnetic stirrer. Allow the solution to stir for several hours, or overnight at 4°C, until the CMC is fully dissolved and the solution is clear.
-
Calculate the required amount of VT-464 powder based on the desired concentration and the total volume of the formulation needed.
-
Weigh the calculated amount of VT-464 powder.
-
Slowly add the VT-464 powder to the 0.5% CMC solution while stirring.
-
Continue to stir the suspension until it is homogenous. It is recommended to keep the suspension stirring during the dosing procedure to prevent settling.
-
Administer the suspension to mice via oral gavage at the desired dose. For example, for a 100 mg/kg dose in a 20 g mouse, you would administer 0.1 mL of a 20 mg/mL suspension.
-
Protocol 2: General Procedure for a Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the highest dose of VT-464 that can be administered without causing life-threatening toxicity or significant morbidity.
-
Animal Model: Use the same strain and sex of mice as planned for the efficacy studies.
-
Procedure:
-
Select a range of doses for testing. This can be based on in vitro data or literature on similar compounds. For VT-464, a starting range could be 50, 100, 200, and 400 mg/kg.
-
Assign a small group of mice (e.g., 3-5 per group) to each dose level and a vehicle control group.
-
Administer VT-464 or vehicle daily for a set period (e.g., 5-14 days).
-
Monitor the animals daily for clinical signs of toxicity, including changes in posture, activity, breathing, and grooming.
-
Record body weights daily. The MTD is often defined as the dose that results in approximately 10% weight loss.
-
At the end of the study, perform a gross necropsy to look for any visible abnormalities in major organs.
-
Optionally, collect blood for hematology and serum biochemistry analysis.
-
Visualizations
Caption: Workflow for VT-464 dose optimization in animal models.
References
Overcoming resistance to VT-464 racemate in prostate cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the VT-464 racemate (seviteronel) in prostate cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for VT-464?
A1: VT-464 is a non-steroidal, orally available drug that acts as a selective inhibitor of CYP17A1 lyase, an enzyme crucial for androgen biosynthesis.[1][2] By inhibiting this enzyme, VT-464 reduces the production of androgens like testosterone and dihydrotestosterone (DHT), which are key drivers of prostate cancer growth.[1][3] Additionally, VT-464 has been shown to act as a direct antagonist of the androgen receptor (AR).[2]
Q2: What is the key difference between VT-464 and abiraterone acetate?
A2: Both VT-464 and abiraterone acetate inhibit CYP17A1. However, VT-464 is more selective for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity.[2] This selectivity is significant because inhibiting 17α-hydroxylase can lead to mineralocorticoid excess and require co-administration of prednisone to manage side effects.[4] In preclinical studies, VT-464 demonstrated a greater reduction in testosterone and DHT levels compared to abiraterone-treated cells, suggesting a more potent suppression of the AR pathway.
Q3: Which prostate cancer cell lines are suitable for studying VT-464 resistance?
A3: LNCaP and its derivative C4-2 are commonly used cell lines for studying prostate cancer progression and resistance to androgen-targeted therapies.[5][6] LNCaP is an androgen-sensitive cell line, while C4-2 was derived from LNCaP xenografts grown in castrated mice and exhibits castration-resistant characteristics.[5][6] Enzalutamide-resistant cell lines are also valuable models for investigating VT-464 efficacy in a resistant setting.
Q4: What are the expected IC50 values for VT-464?
A4: The half-maximal inhibitory concentration (IC50) of VT-464 for human CYP17 lyase is approximately 69 nM.[1][2] For 17α-hydroxylase, the IC50 is significantly higher at around 670 nM, highlighting its selectivity.[2] For comparison, abiraterone has IC50 values of 15 nM for 17,20-lyase and 2.5 nM for 17α-hydroxylase.[2]
Q5: How should VT-464 be stored and handled in the lab?
A5: For optimal stability, VT-464 powder should be stored at -20°C. Once dissolved in a solvent like DMSO, the solution should be stored at -80°C to minimize degradation. It is advisable to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with VT-464 and prostate cancer cell lines.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of cell growth observed. | Inactive Compound: The VT-464 may have degraded due to improper storage or handling. | - Ensure the compound has been stored correctly (-20°C for powder, -80°C for solution).[7]- Prepare a fresh stock solution from a new vial. |
| Incorrect Drug Concentration: The concentration range used may not be appropriate for the cell line being tested. | - Perform a dose-response experiment with a wide range of concentrations to determine the optimal range.[8]- Consult literature for typical effective concentrations in your specific cell line. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to AR pathway inhibitors. | - Confirm the androgen receptor status of your cell line.- Consider using a different, more sensitive cell line for initial experiments.- Investigate potential resistance mechanisms (e.g., AR amplification, mutations, splice variants).[9][10] | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Inconsistent cell density at the time of treatment, passage number, or media formulation can affect drug response. | - Standardize your cell seeding density and treatment schedule.[8]- Use cells within a consistent and low passage number range.[11]- Ensure consistent quality and formulation of cell culture media and supplements.[11] |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) can be toxic to cells and affect results. | - Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically <0.1%). | |
| Unexpectedly high cell toxicity at low VT-464 concentrations. | Off-Target Effects: At high concentrations, the compound may have off-target effects leading to cytotoxicity. | - Perform a careful dose-response analysis to identify a therapeutic window.[7]- Compare the observed phenotype with other known CYP17A1 inhibitors to see if the effects are consistent with on-target inhibition.[7] |
| Cell Line Sensitivity: The cell line may be particularly sensitive to CYP17A1 inhibition or AR antagonism. | - Start with a lower concentration range in your dose-response experiments. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for VT-464 and Abiraterone
| Compound | Target | IC50 (nM) |
| VT-464 | h-CYP17 Lyase | 69[1][2] |
| h-CYP17 17α-hydroxylase | 670[2] | |
| Abiraterone | h-CYP17 Lyase | 15[2] |
| h-CYP17 17α-hydroxylase | 2.5[2] |
Key Experimental Protocols
Protocol 1: Generation of VT-464 Resistant Prostate Cancer Cell Lines
This protocol describes a method for developing VT-464 resistant cell lines through continuous exposure to escalating drug concentrations.[12][13]
Materials:
-
Parental prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Trypsin-EDTA
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of VT-464 for the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium containing VT-464 at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Monitor and Subculture: Monitor the cells for growth. When the cells reach approximately 80% confluency, subculture them into a new flask with fresh medium containing the same concentration of VT-464.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration, gradually increase the concentration of VT-464 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Selection and Expansion: At each increased concentration, a portion of the cells will likely die. The surviving cells are selected for and expanded. Continue this process of dose escalation and selection.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of VT-464 that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterization: Characterize the resistant cell line by comparing its IC50 to the parental line. Further analysis can include assessing changes in the expression of AR, CYP17A1, and other relevant genes and proteins.
Protocol 2: Cell Viability Assay to Assess VT-464 Sensitivity
This protocol outlines the steps for a standard cell viability assay to measure the dose-response of prostate cancer cell lines to VT-464.[8]
Materials:
-
Parental and/or VT-464 resistant prostate cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution: Prepare a serial dilution of VT-464 in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of VT-464 or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the VT-464 concentration. Use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Mechanism of action of VT-464 in prostate cancer cells.
Caption: Workflow for generating VT-464 resistant cell lines.
Caption: Key pathways in resistance to AR-targeted therapies.
References
- 1. VT-464 (racemate) | CAS#:1375603-36-3 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. CYP17 inhibitors for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. The radiation response of androgen-refractory prostate cancer cell line C4-2 derived from androgen-sensitive cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing adverse effects of seviteronel observed in clinical trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the adverse effects of seviteronel observed in clinical trials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of seviteronel?
Seviteronel is an orally bioavailable, selective inhibitor of CYP17 lyase and an androgen receptor (AR) antagonist.[1][2] It exhibits a dual mechanism of action by inhibiting androgen production, which in turn reduces the downstream aromatization of androgens to estrogens, and by directly blocking the binding and activation of the androgen receptor.[1] Seviteronel has shown greater selectivity for CYP17 lyase over CYP17 17α-hydroxylase, which may result in less interference with corticosteroid production compared to other CYP17A1 inhibitors.[3]
Q2: What are the most common adverse effects observed with seviteronel in clinical trials?
The most frequently reported adverse events (AEs) across clinical trials in patients with both prostate and breast cancer are generally of grade 1 or 2 severity. These commonly include:
Q3: What are the more serious adverse effects associated with seviteronel?
More severe, though less common, adverse effects (Grade 3 or 4) have been reported and can be dose-limiting. These include:
-
Neurological: Syncope, delirium, confusion, mental status changes, and paranoia.[2][5][7]
-
Constitutional: Severe fatigue and muscular weakness.[5]
-
Cardiovascular: Atrial fibrillation.[5]
-
Metabolic: Hyponatremia (low sodium levels).[5]
-
Hematologic: Anemia.[7]
Troubleshooting Guides for Adverse Event Management
Issue 1: A patient in our study is experiencing Grade 2 fatigue. What is the recommended course of action?
Answer: For Grade 2 (moderate) fatigue, the following steps are recommended:
-
Patient Education: Counsel the patient on energy conservation techniques, such as prioritizing activities, scheduling rest periods, and avoiding overexertion.
-
Supportive Care: Encourage a healthy diet and adequate hydration. Gentle physical activity, such as walking, has been shown to help manage cancer-related fatigue.
-
Dose Modification: While not always necessary for Grade 2 AEs, a dose reduction may be considered at the discretion of the investigator if the fatigue is persistent and impacting the patient's quality of life.[1]
-
Monitoring: Continue to monitor the patient's fatigue levels at each visit.
Issue 2: A subject has developed Grade 3 confusion and delirium. How should this be managed?
Answer: Grade 3 central nervous system (CNS) toxicity is a serious adverse event and requires prompt intervention.
-
Treatment Interruption: Immediately hold seviteronel treatment.
-
Supportive Care: Provide appropriate medical support to manage the confusion and delirium. This may include a neurological consultation.
-
Dose Adjustment: If the symptoms resolve to Grade 1 or baseline, a decision can be made to either discontinue treatment or restart at a reduced dose.[1] Re-escalation of the dose is not recommended.[1]
-
Permanent Discontinuation: If the neurological toxicity is severe or recurrent, permanent discontinuation of seviteronel should be considered.
Issue 3: How should we manage nausea and vomiting in patients receiving seviteronel?
Answer:
-
Prophylactic Measures: For patients with a history of nausea or those who experience it early in treatment, prophylactic antiemetics may be considered.
-
Dietary Modifications: Advise patients to eat small, frequent meals and avoid greasy or spicy foods.
-
Pharmacological Intervention: If nausea persists, standard antiemetic agents can be administered.
-
Dose Modification: If nausea and vomiting are severe (Grade 3 or higher) and not controlled by supportive measures, dose interruption and subsequent reduction should be considered.
Data Presentation: Summary of Adverse Events
The following tables summarize the incidence of common adverse events reported in key clinical trials of seviteronel.
Table 1: Common Adverse Events in Men with Castration-Resistant Prostate Cancer (CRPC)
| Adverse Event | Grade 1-2 Incidence (%) | Grade 3 Incidence (%) |
| Fatigue | 71% | 5% |
| Dizziness | 52% | 0% |
| Blurred Vision | 38% | 0% |
| Dysgeusia | 33% | 0% |
| Nausea | Not specified | Not specified |
| Tremor | Not specified | Not specified |
| Concentration Impairment | Not specified | Not specified |
Data from a Phase I study in men with CRPC.[4][5][6]
Table 2: Common Adverse Events in Women with Estrogen Receptor-Positive (ER+) or Triple-Negative Breast Cancer (TNBC)
| Adverse Event | Grade 1-2 Incidence (%) | Grade 3/4 Incidence (%) |
| Tremor | 42% | 0% |
| Nausea | 42% | 0% |
| Vomiting | 37% | 0% |
| Fatigue | 37% | Not specified |
| Anemia | Not specified | One case reported |
| Delirium | Not specified | One case reported |
| Mental Status Change | Not specified | One case reported |
| Confusional State | Not specified | One case reported |
Data from a Phase I study in women with ER+ or TNBC.[2][7]
Experimental Protocols
Protocol: Monitoring and Management of Adverse Events
This protocol outlines the monitoring and management of adverse events in clinical trials involving seviteronel.
1. Patient Evaluation at Baseline:
-
Comprehensive medical history and physical examination.
-
Baseline laboratory tests: complete blood count with differential, comprehensive metabolic panel (including electrolytes, renal, and liver function tests).
-
Neurological assessment, including evaluation of cognitive function.
-
Assessment of baseline fatigue using a validated scale (e.g., Brief Fatigue Inventory).
2. Monitoring During the Trial:
-
Frequency: Patients should be evaluated for adverse events at each study visit.
-
AE Grading: All adverse events will be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Laboratory Monitoring: Repeat laboratory tests at regular intervals (e.g., every cycle).
-
Neurological Monitoring: Regular neurological assessments are crucial due to the observed CNS toxicities.
3. Dose Modification Guidelines:
-
Grade 3 Adverse Event: Hold seviteronel until the AE resolves to Grade 1 or baseline. Treatment may be resumed at a reduced dose level.
-
Grade 4 Adverse Event: Permanently discontinue seviteronel.
-
Dose Reductions: A maximum of two dose reductions are permitted. Re-escalation of the dose after reduction is not allowed.[1]
Visualizations
Caption: Dual mechanism of action of seviteronel.
Caption: Workflow for managing seviteronel-related adverse events.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the In Vivo Bioavailability of VT-464 Racemate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VT-464 racemate (seviteronel). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on enhancing oral bioavailability.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Low and variable plasma concentrations of VT-464 following oral administration can be a significant hurdle in preclinical research. This guide provides a systematic approach to identifying and addressing the potential causes.
Initial Assessment: Understanding the Compound
dot
Caption: Troubleshooting workflow for low bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of VT-464 after oral gavage in our rodent model. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many investigational compounds. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility : VT-464, being a non-steroidal small molecule, may have limited solubility in gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Permeability : The compound may not efficiently cross the intestinal membrane to enter the bloodstream.
-
First-Pass Metabolism : VT-464 could be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.
-
Efflux Transporters : The compound might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: What are some initial steps to improve the oral bioavailability of VT-464 in our in vivo studies?
A2: A simple and effective initial approach is to optimize the vehicle used for oral administration. For poorly soluble compounds, a co-solvent system is often employed to maintain the drug in solution in the GI tract.
| Vehicle Component | Purpose | Example Concentration |
| DMSO | Primary solvent to dissolve VT-464 | 5-10% |
| PEG 300/400 | Co-solvent to improve aqueous dispersibility | 30-40% |
| Tween 80 / Solutol HS 15 | Surfactant to enhance wetting and prevent precipitation | 5-10% |
| Saline or Water | Aqueous phase to bring to final volume | 40-60% |
Q3: We've tried a co-solvent system, but the bioavailability is still not optimal. What other formulation strategies can we explore?
A3: If a simple co-solvent system is insufficient, more advanced formulation strategies can be employed to enhance the bioavailability of VT-464. These techniques aim to increase the dissolution rate and/or the apparent solubility of the compound.
| Strategy | Principle | Key Advantages |
| Micronization | Increasing the surface area of the drug particles by reducing their size. | Simple, well-established technique. |
| Solid Dispersion | Dispersing the drug in an amorphous state within a hydrophilic polymer matrix. | Can significantly increase dissolution rate and apparent solubility. |
| Lipid-Based Formulations | Dissolving the drug in lipids, surfactants, and co-solvents (e.g., SEDDS). | Can improve absorption via the lymphatic pathway and reduce food effects. |
Q4: How do we decide which formulation strategy is best for VT-464?
A4: The choice of formulation strategy depends on the specific physicochemical properties of VT-464. A systematic screening approach is recommended.
dot
Caption: Decision tree for selecting a formulation strategy.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle for Oral Administration
This protocol describes the preparation of a common co-solvent vehicle suitable for early-stage in vivo studies of poorly soluble compounds like VT-464.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add the required volume of DMSO to dissolve the VT-464 completely. Vortex or sonicate if necessary.
-
In a separate tube, add the required volume of PEG 400.
-
To the PEG 400, add the VT-464/DMSO solution and mix thoroughly.
-
Add the required volume of Tween 80 and mix until a clear solution is obtained.
-
Finally, add the sterile saline to the desired final volume and mix thoroughly.
-
Visually inspect the final formulation for any precipitation before administration.
Example Formulation (for a 10 mg/mL solution):
| Component | Percentage (v/v) | Volume for 10 mL |
| VT-464 | - | 100 mg |
| DMSO | 10% | 1 mL |
| PEG 400 | 40% | 4 mL |
| Tween 80 | 5% | 0.5 mL |
| Saline | 45% | 4.5 mL |
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion to enhance the dissolution of VT-464.
Materials:
-
This compound
-
A suitable hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)
-
A suitable organic solvent (e.g., methanol, acetone)
Procedure:
-
Dissolve both VT-464 and the chosen polymer in the organic solvent at a predetermined ratio (e.g., 1:5 drug-to-polymer by weight).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
The dried solid dispersion can then be scraped and milled into a fine powder for reconstitution in an appropriate vehicle before oral administration.
dot
Caption: Simplified signaling pathway of VT-464 action.
This technical support center provides a starting point for addressing bioavailability challenges with this compound. For further assistance, please consult relevant literature and consider collaborating with formulation experts.
References
Addressing variability in experimental results with VT-464 racemate
Welcome to the Technical Support Center for VT-464. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when working with the VT-464 racemate (also known as seviteronel). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Introduction to VT-464 and the Challenge of Racemates
VT-464 is a potent, orally bioavailable, non-steroidal inhibitor of CYP17A1 lyase and an androgen receptor (AR) antagonist.[1] It is supplied as a racemate, which is a 1:1 mixture of two enantiomers (mirror-image isomers), (S)- and (R)-VT-464. Enantiomers can have different pharmacological, pharmacokinetic, and toxicological properties.[2] This stereochemistry is a critical factor that can contribute to experimental variability. While specific data on the differential activity of individual VT-464 enantiomers is not extensively available in public literature, it is a crucial theoretical consideration for troubleshooting unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a racemate and why is it important for my experiments with VT-464?
A1: A racemate is a mixture containing equal amounts of two enantiomers.[3] Enantiomers are molecules that are non-superimposable mirror images of each other. Although they have the same chemical formula, their three-dimensional arrangement is different. This can lead to different interactions with chiral biological molecules like enzymes and receptors.[2] Therefore, one enantiomer might be more active, have a different mechanism of action, or be metabolized differently than the other. Using a racemate like VT-464 means you are administering two distinct chemical entities, which could contribute to variability in your experimental results.
Q2: My experimental results with VT-464 are inconsistent. Could its racemic nature be a factor?
A2: Yes, the racemic nature of VT-464 is a potential source of variability. Inconsistent results could arise if, for example, the two enantiomers have different potencies or if their ratio changes under certain experimental conditions. Without specific data on the individual enantiomers of VT-464, it is a critical factor to consider when troubleshooting. It is advisable to ensure all experimental parameters are tightly controlled to minimize variability.
Q3: What are the known mechanisms of action for VT-464?
A3: VT-464 has a dual mechanism of action. It is a selective inhibitor of the 17,20-lyase activity of the enzyme CYP17A1, which is crucial for androgen biosynthesis.[1][4] Additionally, it acts as a competitive antagonist of the androgen receptor (AR).[5][6] This dual action makes it effective in blocking androgen signaling in prostate and breast cancer models.[5][6]
Q4: Where can I find information on the chiral separation of VT-464?
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
Question: I am observing significant well-to-well or experiment-to-experiment variability in my cell viability assays (e.g., MTT, CellTiter-Glo) with VT-464. What could be the cause?
Answer:
High variability in cell-based assays can stem from several factors. When working with a racemate like VT-464, it's important to consider the following:
-
Inconsistent Cell Culture Practices: Ensure consistent cell passage number, seeding density, and growth phase.[10]
-
Compound Stability and Solubility: this compound may have specific solubility and stability characteristics in your cell culture medium. Ensure the compound is fully dissolved and does not precipitate during the experiment. Prepare fresh dilutions for each experiment.
-
Potential for Enantiomer-Specific Effects: Although not documented for VT-464, it's theoretically possible that the two enantiomers have different cytostatic or cytotoxic effects. Any slight variation in experimental conditions could potentially favor the action of one over the other, leading to variable results.
-
Assay-Specific Interference: Some compounds can interfere with the reagents used in viability assays. Run a control with VT-464 in cell-free media to rule out direct chemical interference with your assay reagents.
Issue 2: Unexpected Results in CYP17A1 or Androgen Receptor Signaling Assays
Question: My results from CYP17A1 inhibition assays or Western blots for AR pathway proteins are not as expected. How can I troubleshoot this?
Answer:
-
CYP17A1 Inhibition Assays:
-
Substrate and Enzyme Concentrations: The results of CYP17A1 inhibition assays are sensitive to the concentrations of the substrate and the enzyme.[11] Ensure these are consistent across experiments.
-
Racemate Considerations: The measured IC50 of the this compound represents the combined effect of both enantiomers. It's possible one enantiomer is a more potent inhibitor of CYP17A1 lyase than the other. This could lead to non-standard inhibition curves.
-
-
Western Blotting for AR Signaling:
-
Antibody Specificity and Validation: Ensure your primary antibodies for AR, PSA, and other downstream targets are specific and validated for your experimental system.
-
Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Treatment Time and Concentration: Optimize the concentration of VT-464 and the treatment duration for your specific cell line to observe the desired effect on AR protein levels and downstream signaling.
-
Quantitative Data
Table 1: In Vitro Activity of VT-464 (Racemate)
| Parameter | Value | Cell Line/System | Reference |
| CYP17A1 Lyase IC50 | 69 nM | Human CYP17A1 | [4] |
| CYP17A1 Hydroxylase IC50 | 670 nM | Human CYP17A1 | [4] |
| Cell Viability IC50 | > 10 µM | AR+ TNBC cells | [5] |
Note: The reported IC50 values are for the this compound. Data for the individual (R)- and (S)-enantiomers are not currently available in the public literature.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is adapted from a study using AR-positive triple-negative breast cancer (TNBC) cells.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of VT-464 in the appropriate cell culture medium. The final DMSO concentration should be below 0.1%.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of VT-464. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Androgen Receptor (AR) and Downstream Targets
This is a general protocol that can be adapted for use with VT-464 treatment.
-
Cell Culture and Treatment: Culture prostate or breast cancer cells to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.
Visualizations
Figure 1. Simplified steroidogenesis pathway showing the inhibition of CYP17A1 lyase by VT-464.
Figure 2. Logical workflow for troubleshooting experimental variability with VT-464.
References
- 1. Innocrin Presents Data From The Ongoing Phase II Trial Of Seviteronel In Estrogen Receptor-Positive Or Triple-Negative Breast Cancer (CLARITY-01) At The San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 2. ijirset.com [ijirset.com]
- 3. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells [frontiersin.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. marinbio.com [marinbio.com]
- 11. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of VT-464 Racemate Treatment Protocols for Enhanced Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VT-464 (Seviteronel) racemate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is VT-464 and what is its primary mechanism of action?
A1: VT-464, also known as Seviteronel, is an experimental, non-steroidal, orally bioavailable drug for the treatment of prostate and breast cancer.[1] Its primary mechanism of action is as a selective inhibitor of the enzyme CYP17A1, which is crucial for the biosynthesis of androgens and estrogens.[1][2] VT-464 specifically targets the 17,20-lyase activity of CYP17A1.[3][4] This selectivity distinguishes it from other CYP17A1 inhibitors like abiraterone. Additionally, VT-464 has been shown to act as a direct antagonist of the androgen receptor (AR), giving it a dual mechanism of action.[5]
Q2: What are the key differences between VT-464 and abiraterone?
A2: Both VT-464 and abiraterone are inhibitors of CYP17A1. However, VT-464 is more selective for the 17,20-lyase activity of the enzyme, while abiraterone inhibits both 17α-hydroxylase and 17,20-lyase activities.[6] This selectivity may lead to a different side effect profile for VT-464, potentially reducing the need for concurrent administration of corticosteroids, which is often required with abiraterone to manage side effects.[6] Preclinical studies suggest that VT-464 demonstrates greater androgen suppression and inhibition of the AR axis signaling compared to abiraterone.[3][4]
Q3: In which cancer cell lines has VT-464 shown activity?
A3: Preclinical studies have demonstrated the anti-cancer activity of VT-464 in various castration-resistant prostate cancer (CRPC) cell lines. These include enzalutamide-responsive (C4-2) and enzalutamide-resistant (MR49C, MR49F) human CRPC cell lines.[3][7]
Q4: What is the dual anti-cancer activity of VT-464?
A4: VT-464 exhibits a dual mechanism of action. It not only inhibits androgen synthesis through the selective inhibition of CYP17A1 lyase but also acts as a direct antagonist of the androgen receptor (AR).[5] This dual activity suggests that it may be effective in tumors that have developed resistance to other anti-androgen therapies.
Troubleshooting Guides
In Vitro Experiments
Issue 1: Inconsistent or lower-than-expected efficacy in cell viability/proliferation assays.
-
Possible Cause 1: Suboptimal drug concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a broad range of VT-464 concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line. Based on available data for similar compounds, a starting range of 0.1 µM to 50 µM is recommended.
-
-
Possible Cause 2: Poor drug solubility or stability in culture media.
-
Troubleshooting Step: VT-464 is a small molecule that may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before adding it to the culture medium. The final DMSO concentration in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare fresh drug dilutions for each experiment.
-
-
Possible Cause 3: Cell line-specific resistance.
Issue 2: Difficulty in detecting changes in AR or PSA protein levels by Western Blot.
-
Possible Cause 1: Inadequate antibody performance.
-
Troubleshooting Step: Validate your primary antibodies for AR and PSA using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.
-
-
Possible Cause 2: Insufficient treatment time or concentration.
-
Troubleshooting Step: Optimize the treatment duration and concentration of VT-464. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal time point to observe changes in protein expression.
-
-
Possible Cause 3: Low protein abundance.
-
Troubleshooting Step: Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). Use a sensitive chemiluminescent substrate for detection.
-
In Vivo Experiments
Issue 3: High variability in tumor growth in xenograft models.
-
Possible Cause 1: Inconsistent tumor cell implantation.
-
Troubleshooting Step: Standardize the cell implantation procedure, including the number of cells injected, the injection site, and the use of Matrigel.
-
-
Possible Cause 2: Animal health and welfare.
-
Troubleshooting Step: Ensure all animals are of a similar age and health status at the start of the experiment. Monitor animal weight and overall health regularly.
-
-
Possible Cause 3: Heterogeneity of the xenograft model.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power. Randomize animals into treatment and control groups when tumors reach a predetermined size.
-
Issue 4: Lack of significant tumor growth inhibition.
-
Possible Cause 1: Suboptimal dosing or administration route.
-
Troubleshooting Step: VT-464 has been administered orally in preclinical xenograft models.[3] Conduct a dose-finding study to determine the maximum tolerated dose (MTD) and the optimal effective dose. Ensure proper oral gavage technique to guarantee accurate dosing.
-
-
Possible Cause 2: Inadequate drug exposure.
-
Troubleshooting Step: If possible, perform pharmacokinetic analysis to measure the concentration of VT-464 in the plasma and tumor tissue to ensure adequate drug exposure.
-
-
Possible Cause 3: Tumor model resistance.
-
Troubleshooting Step: The chosen xenograft model may be inherently resistant to VT-464. Consider using a different, more sensitive tumor model, such as the MR49F xenograft model, which has been shown to be responsive to VT-464.[3]
-
Experimental Protocols
Cell Viability Assay (Example Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
| Parameter | Recommendation |
| Cell Lines | C4-2, MR49C, MR49F (or other relevant prostate cancer cell lines) |
| Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate |
| Treatment | After 24h of cell attachment, treat with a serial dilution of VT-464 (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) |
| Incubation Time | 72 - 96 hours |
| Assay | Use a commercially available cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) and follow the manufacturer's instructions. |
| Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. |
Western Blot Analysis of AR and PSA (Example Protocol)
| Step | Description |
| 1. Cell Lysis | Treat cells with VT-464 for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine protein concentration using a BCA or Bradford assay. |
| 3. SDS-PAGE | Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis. |
| 4. Protein Transfer | Transfer proteins to a PVDF or nitrocellulose membrane. |
| 5. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |
| 6. Primary Antibody Incubation | Incubate the membrane with primary antibodies against AR and PSA (and a loading control like GAPDH or β-actin) overnight at 4°C. |
| 7. Secondary Antibody Incubation | Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. |
| 8. Detection | Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
| 9. Densitometry | Quantify band intensity and normalize to the loading control. |
Visualizations
Caption: Dual mechanism of action of VT-464.
Caption: In Vitro experimental workflow for VT-464.
Caption: Troubleshooting logic for in vitro experiments.
References
- 1. Seviteronel - Wikipedia [en.wikipedia.org]
- 2. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro responses of human prostate tumour cell lines to a range of antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected off-target effects of VT-464 racemate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the VT-464 racemate (seviteronel). The information is intended for scientists and drug development professionals to address unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of VT-464?
A1: VT-464, also known as seviteronel, is a non-steroidal, orally available drug candidate that has a dual mechanism of action.[1][2] It selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, which is crucial for androgen biosynthesis.[3][4][5] Additionally, it functions as a competitive antagonist of the androgen receptor (AR), blocking the action of androgens.[1][2][6]
Q2: How does the selectivity of VT-464 for CYP17A1 lyase compare to other inhibitors like abiraterone?
A2: VT-464 exhibits significant selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[4][7][8] It is approximately 10-fold more selective for 17,20-lyase.[4][7] In contrast, abiraterone is more selective for the 17α-hydroxylase activity.[4][8] This selectivity profile is intended to reduce the mineralocorticoid excess and cortisol suppression associated with less selective CYP17A1 inhibitors.[3][4][5]
Q3: Is co-administration of prednisone necessary when using VT-464 in preclinical models?
A3: Due to its selectivity for 17,20-lyase, VT-464 was initially developed to be used without concomitant steroids.[1][5][8] The selective inhibition of androgen synthesis was not expected to significantly impact cortisol levels.[4][5] However, at higher doses, VT-464 can inhibit 17α-hydroxylase, potentially leading to cortisol suppression.[9] Therefore, the necessity of steroid co-administration may depend on the dose and the specific experimental context. In some clinical trials, low-dose dexamethasone was co-administered.[9]
Q4: What are some known resistance mechanisms to VT-464?
A4: While specific resistance mechanisms to VT-464 are still under investigation, resistance to androgen receptor-targeted therapies can arise from various factors. These may include mutations in the androgen receptor that convert antagonists to agonists, or the activation of alternative signaling pathways that bypass the need for AR signaling. Seviteronel has shown activity against some mutated forms of the AR, such as T877A and F876L.[1][2]
Troubleshooting Guide
Issue 1: Unexpected Increase in Upstream Steroid Precursors (e.g., Progesterone)
-
Possible Cause: While VT-464 is a selective 17,20-lyase inhibitor, inhibition of this enzyme can still lead to a metabolic shift, causing the accumulation of steroid precursors upstream of the blocked step. However, compared to less selective inhibitors like abiraterone, this effect is generally less pronounced with VT-464.[4][8]
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the this compound is of high purity and has not degraded.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the effect is dose-dependent. Higher concentrations may lead to off-target effects or more significant pathway inhibition.
-
Metabolic Profiling: Use LC-MS to perform a comprehensive analysis of the steroid metabolic profile in your experimental system to understand the specific points of pathway alteration.
-
Compare with a Non-selective Inhibitor: As a control, compare the effects of VT-464 with a non-selective CYP17A1 inhibitor like abiraterone to confirm the expected selectivity profile.
-
Issue 2: Inconsistent Effects on Androgen Receptor (AR) Signaling
-
Possible Cause: VT-464 has a dual mechanism of action: CYP17A1 lyase inhibition and AR antagonism.[1][6] The net effect on AR signaling can depend on the cellular context, including the expression levels of AR and steroidogenic enzymes, as well as the presence of specific AR mutations.
-
Troubleshooting Steps:
-
Characterize Your Model System: Confirm the AR status (expression level and mutation status) of your cell lines or xenograft models. VT-464 has been shown to be effective in models with AR mutations like T877A and F876L.[1]
-
Assess Both Mechanisms: Design experiments to dissect the two mechanisms. For example, evaluate the effect of VT-464 in the presence and absence of exogenous androgens to isolate its AR antagonist activity from its effects on androgen synthesis.
-
Analyze AR-Target Gene Expression: Use qRT-PCR to measure the expression of well-established AR-regulated genes (e.g., PSA, TMPRSS2) to quantify the impact on AR transcriptional activity.[6]
-
Examine AR Nuclear Translocation: Use immunofluorescence or cellular fractionation followed by Western blot to determine if VT-464 affects the subcellular localization of the androgen receptor.[10]
-
Issue 3: Unexpected Cell Viability or Proliferation Results
-
Possible Cause: The impact of VT-464 on cell viability can be influenced by factors beyond its primary targets. The androgen-dependence of the cell line is critical. Furthermore, off-target effects, though not extensively documented in the provided search results, could play a role, particularly at higher concentrations.
-
Troubleshooting Steps:
-
Confirm Androgen Dependence: Ensure your cell line's proliferation is indeed driven by androgens. Test this by growing cells in androgen-depleted media and observing the effect of androgen supplementation.
-
Titrate VT-464 Concentration: Perform a careful dose-response curve to identify the optimal concentration for your desired effect and to avoid potential toxicity from off-target effects at high doses.
-
Control for Vehicle Effects: Always include a vehicle-only control to ensure that the solvent used to dissolve VT-464 is not impacting cell viability.
-
Assess Apoptosis and Cell Cycle: Use assays like Annexin V/PI staining or cell cycle analysis to determine if the observed effects on viability are due to apoptosis, cell cycle arrest, or another mechanism.
-
Issue 4: Central Nervous System (CNS) Toxicities Observed in in vivo Models
-
Possible Cause: Some clinical studies have reported CNS-related adverse events.[11] While the exact mechanism is not fully elucidated, it could be an off-target effect of the compound.
-
Troubleshooting Steps:
-
Monitor Animals Closely: Implement a detailed monitoring plan for any neurological or behavioral changes in the animals.
-
Adjust Dosing Regimen: Consider reducing the dose or altering the dosing schedule to mitigate potential toxicity while maintaining efficacy.
-
Pharmacokinetic Analysis: If possible, measure the concentration of VT-464 in the plasma and brain tissue to assess its distribution and potential for accumulation in the CNS.
-
Consult Toxicological Data: Review any available preclinical toxicology data for VT-464 for information on potential CNS effects.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of VT-464 and Abiraterone
| Compound | Target | IC50 (nM) |
| VT-464 | CYP17A1 17,20-lyase | 69[4][7][8] |
| CYP17A1 17α-hydroxylase | 670[4][7][8] | |
| Abiraterone | CYP17A1 17,20-lyase | 15[4][7][8] |
| CYP17A1 17α-hydroxylase | 2.5[4][7][8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of AR and PSA Protein Levels
-
Cell Lysis: Treat cells with VT-464 or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control.
Protocol 2: AR Transactivation Assay using a Luciferase Reporter
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with an androgen-responsive luciferase reporter plasmid (e.g., ARR3-luc) and a control plasmid for normalization (e.g., Renilla luciferase).
-
Treatment: After transfection, treat the cells with VT-464, a positive control (e.g., an AR agonist like DHT), and a negative control (vehicle) in androgen-depleted media.
-
Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in the treated groups to the control groups.
Visualizations
Caption: Dual mechanism of action of VT-464.
Caption: Troubleshooting workflow for VT-464.
Caption: Western blot experimental workflow.
References
- 1. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Seviteronel - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. ccr.cancer.gov [ccr.cancer.gov]
Technical Support Center: Optimization of Analytical Assays for Sensitive Detection of VT-464 Racemate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of analytical assays for the sensitive detection of the VT-464 racemate (also known as seviteronel). The information is tailored for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of VT-464 relevant to bioanalytical method development?
A1: Understanding the physicochemical properties of VT-464 is crucial for developing a robust analytical method. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇F₄N₃O₃ | [1][2] |
| Molecular Weight | 399.34 g/mol | [1][2] |
| Structure | Non-steroidal, naphthalene-based | [1] |
| Key Functional Groups | 1,2,3-triazole | [1] |
Q2: What is the most common analytical technique for the quantification of VT-464 in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of small molecules like VT-464 in complex biological matrices such as plasma, serum, and urine.[3] This technique offers high sensitivity and selectivity, which are essential for pharmacokinetic and toxicokinetic studies.[4][5]
Q3: What are the major challenges encountered during the development of an LC-MS/MS assay for VT-464?
A3: The primary challenges in developing a robust LC-MS/MS method for VT-464 are similar to those for other small molecules in biological fluids and include:
-
Matrix Effects: Interference from endogenous components of the biological matrix can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the assay.[6][7][8]
-
Sample Preparation: Inefficient sample cleanup can result in contamination of the LC column and mass spectrometer, leading to poor chromatographic performance and instrument downtime.[9][10]
-
Analyte Stability: VT-464 may be susceptible to degradation in the biological matrix or during sample processing and storage.[11]
-
Chromatography: Achieving adequate retention and separation from interfering compounds is critical for accurate quantification.[4][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of VT-464.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[12] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For basic compounds like VT-464, a slightly acidic mobile phase is often used. |
| Secondary Interactions with Column | Add a competing agent (e.g., a small amount of triethylamine) to the mobile phase or switch to a different column chemistry. |
| Injector Issues | Ensure the injector is clean and functioning correctly. Check for sample carryover.[12] |
Issue 2: High Signal-to-Noise Ratio or Background Noise
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and additives.[12] |
| Contaminated LC System or MS Source | Flush the entire LC system. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[12] |
| Matrix Effects | Optimize the sample preparation procedure to remove interfering matrix components.[6][13] Consider using a more selective extraction technique like solid-phase extraction (SPE). |
| Electronic Noise | Ensure proper grounding of the LC-MS/MS system and check for any nearby sources of electrical interference. |
Issue 3: Inconsistent or Shifting Retention Times
| Potential Cause | Recommended Solution |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. |
| Air Bubbles in the Pump or Tubing | Purge the pump and ensure all connections are tight. |
| Column Degradation | Replace the analytical column if it has been used for a large number of injections or exposed to harsh conditions. |
| Matrix Effects | Significant changes in the sample matrix between injections can sometimes affect retention time.[8] Ensure consistent sample preparation. |
Experimental Protocols
The following are generalized, best-practice protocols for the quantification of a small molecule like VT-464 in human plasma using LC-MS/MS. These should be optimized for your specific instrumentation and laboratory conditions.
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled VT-464).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters (Illustrative Example)
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of VT-464 and its internal standard |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Visualizations
Caption: A typical experimental workflow for the quantification of VT-464 in plasma.
Caption: A logical troubleshooting workflow for common LC-MS/MS assay issues.
References
- 1. This compound | 1375603-36-3; 1610537-15-9 | Benchchem [benchchem.com]
- 2. Seviteronel - Wikipedia [en.wikipedia.org]
- 3. simbecorion.com [simbecorion.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. zefsci.com [zefsci.com]
- 13. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
Strategies to mitigate side effects of VT-464 racemate in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VT-464 racemate in preclinical studies. The information is designed to help mitigate potential side effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected side effects of this compound in preclinical models, and how do they differ from other CYP17A1 inhibitors like abiraterone?
A1: VT-464 is a selective inhibitor of the 17,20-lyase activity of CYP17A1, with less impact on 17α-hydroxylase activity.[1] This selectivity is key to its favorable side effect profile. Unlike dual inhibitors such as abiraterone, VT-464 is designed to avoid the accumulation of upstream steroids that can lead to mineralocorticoid excess and cortisol depletion.[2] Consequently, side effects associated with these hormonal imbalances, such as hypertension, hypokalemia, and fluid retention, are anticipated to be significantly reduced. Preclinical studies in monkeys and early clinical trials have suggested a mild side-effect profile, potentially eliminating the need for concurrent corticosteroid administration.[1][2] However, as with any anti-androgen therapy, researchers should monitor for signs of neurotoxicity or severe fatigue, which have been observed with other agents targeting the androgen receptor pathway.[3]
Q2: My animal models are showing unexpected weight loss. Could this be related to VT-464 administration?
A2: While a mild side-effect profile is generally expected, unexpected weight loss should be investigated. It could be multifactorial and not directly caused by drug toxicity. Consider the following:
-
Tumor Burden: In xenograft models, significant tumor growth inhibition can sometimes be associated with changes in animal weight.[4][5]
-
Androgen Depletion: Rapid and significant reduction in androgens can have systemic effects.
-
Vehicle Effects: Ensure the vehicle used for VT-464 administration is well-tolerated and not contributing to adverse effects.
-
Gavage Stress: If oral gavage is the route of administration, ensure proper technique to minimize stress, which can impact animal well-being and weight.
Troubleshooting Steps:
-
Include a vehicle-only control group to differentiate drug effects from vehicle or procedural effects.
-
Monitor food and water intake to determine if weight loss is due to reduced consumption.
-
Perform regular health checks on the animals, noting any other clinical signs of distress.
-
Consider a dose-reduction study to see if the effect is dose-dependent.
Q3: We are not observing the expected level of testosterone suppression in our in vivo model. What could be the issue?
A3: Incomplete testosterone suppression could be due to several factors related to the experimental setup:
-
Drug Formulation and Administration: VT-464 is an oral, non-steroidal small molecule.[2][4] Ensure it is properly solubilized and administered to achieve adequate bioavailability.
-
Dosing Regimen: The dose and frequency of administration may not be optimal for the specific animal model and tumor type.
-
Metabolism: The metabolic rate of the host species could influence the drug's half-life and efficacy.
-
Assay Sensitivity: The method used to measure testosterone levels (e.g., LC-MS, ELISA) should be validated for sensitivity and specificity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting insufficient testosterone suppression.
Experimental Protocols
Protocol 1: In Vivo Assessment of VT-464 Efficacy and Side Effects in a Xenograft Model
This protocol is based on methodologies described for evaluating VT-464 in castrate-resistant prostate cancer (CRPC) xenograft models.[4][5]
-
Animal Model: Utilize castrated male immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant human CRPC cells (e.g., MR49F, an enzalutamide-resistant line) into the flanks of the mice.[4][5]
-
Treatment Groups: Once tumors are established (e.g., 100-200 mm³), randomize animals into the following groups:
-
Vehicle control (e.g., appropriate solvent for VT-464)
-
VT-464 (at a predetermined oral dose)
-
Positive control (e.g., Abiraterone Acetate)
-
-
Drug Administration: Administer treatments orally (e.g., by gavage) daily.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record animal body weight at the same frequency.
-
Serum Biomarkers: Collect blood samples (e.g., via tail vein) at baseline and specified time points to measure serum PSA levels.
-
Steroid Levels: At the end of the study, collect terminal blood and tumor tissue samples to measure steroid concentrations (e.g., testosterone, DHT, DHEA) using LC-MS.[2][4][5]
-
-
Data Analysis: Compare tumor growth inhibition, changes in body weight, and levels of serum and intratumoral androgens between treatment groups.
Signaling Pathways and Mechanisms
CYP17A1 Steroidogenesis Pathway and VT-464's Selective Inhibition
The primary mechanism for mitigating side effects with VT-464 is its selective inhibition of 17,20-lyase. The diagram below illustrates the steroidogenesis pathway and highlights the points of inhibition for both abiraterone and VT-464.
Caption: VT-464 selectively inhibits 17,20-lyase, reducing androgen production.
Quantitative Data Summary
| Parameter | Vehicle Control | Abiraterone Acetate | VT-464 | Efficacy Outcome |
| Intratumoral Testosterone | High | Significantly Lower | Greatest Decrease | VT-464 shows superior suppression of androgen synthesis.[4][5] |
| Intratumoral DHT | High | Significantly Lower | Greatest Decrease | Confirms potent inhibition of the androgen axis.[5] |
| Serum PSA Levels | Increasing | Decreased | Greater Decrease | Suggests stronger anti-tumor activity.[4][5] |
| Tumor Growth | Progressive | Inhibited | Greater Inhibition | Indicates superior in vivo efficacy in preclinical models.[4] |
| Upstream Steroids | Baseline | Increased | Minimal Increase | Highlights the selectivity of VT-464 and lower risk of mineralocorticoid excess.[1] |
| IC50 (17,20-lyase) | N/A | 15 nM | 69 nM | In vitro potency.[1] |
| IC50 (17α-hydroxylase) | N/A | 2.5 nM | 670 nM | Demonstrates ~10-fold selectivity for lyase over hydroxylase.[1] |
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
Validation & Comparative
VT-464 Racemate Demonstrates Potent Anti-Tumor Activity in Enzalutamide-Resistant Prostate Cancer Models
A comparative analysis of preclinical data reveals the dual-action inhibitor, VT-464 (seviteronel), effectively overcomes resistance to enzalutamide, a standard-of-care androgen receptor antagonist. In both in vitro and in vivo models of enzalutamide-resistant prostate cancer, VT-464 has shown superior efficacy in suppressing the androgen receptor (AR) signaling axis compared to other therapeutic alternatives.
VT-464, a non-steroidal small molecule, exhibits a unique dual mechanism of action. It selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme, a critical step in androgen biosynthesis, and also functions as a direct antagonist of the androgen receptor.[1][2] This two-pronged approach allows VT-464 to effectively reduce the production of androgens that fuel prostate cancer growth and to block the receptor's activity, even in the presence of residual androgens or in cases of AR mutations that confer resistance to other therapies.[2][3]
Preclinical studies have demonstrated that VT-464 leads to a more significant reduction in AR transactivation and AR-dependent gene transcription in enzalutamide-resistant cell lines (MR49C and MR49F) when compared to abiraterone acetate.[1][4] Furthermore, VT-464 treatment resulted in lower levels of prostate-specific antigen (PSA), a key biomarker for prostate cancer, in these models.[4] In xenograft models using the enzalutamide-resistant MR49F cell line, oral administration of VT-464 led to greater tumor growth inhibition and a more substantial decrease in serum PSA levels compared to abiraterone acetate.[1][4] Crucially, analysis of intratumoral steroid concentrations revealed that VT-464 achieved a more profound suppression of the key androgens testosterone and dihydrotestosterone (DHT) than abiraterone acetate.[4][5]
Comparative Efficacy of VT-464 in Enzalutamide-Resistant Models
The following tables summarize the key quantitative data from preclinical studies, highlighting the superior performance of VT-464 in enzalutamide-resistant settings.
| In Vitro Model | Treatment | Outcome Measure | Result | Reference |
| C4-2, MR49C, MR49F | VT-464 vs. Abiraterone | AR Transactivation | Greater decrease with VT-464 | [1][4] |
| C4-2, MR49C, MR49F | VT-464 vs. Abiraterone | AR-dependent Gene Transcription | Greater decrease with VT-464 | [4] |
| C4-2, MR49C, MR49F | VT-464 | PSA Protein Levels | Lower with VT-464 | [4] |
| C4-2 | VT-464 vs. Abiraterone | Testosterone & DHT Levels | Lower with VT-464 | [4] |
| In Vivo Model (MR49F Xenograft) | Treatment | Outcome Measure | Result | Reference |
| MR49F Xenograft | VT-464 vs. Abiraterone | Tumor Growth Inhibition | Greater with VT-464 | [1] |
| MR49F Xenograft | VT-464 vs. Abiraterone | Serum PSA Levels | Greater decrease with VT-464 | [4] |
| MR49F Xenograft | VT-464 vs. Abiraterone | Intratumoral DHT & Testosterone | Greater decrease with VT-464 | [4][6] |
Signaling Pathway of Androgen Receptor and VT-464 Intervention
The diagram below illustrates the androgen receptor signaling pathway and highlights the points of intervention for both enzalutamide and VT-464. Enzalutamide resistance can arise from various mechanisms, including AR mutations and overexpression, which VT-464 is designed to overcome.
Caption: Androgen Receptor Signaling and VT-464's Dual Inhibition Mechanism.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the typical experimental workflow used to validate the anti-tumor activity of compounds like VT-464 in preclinical models of enzalutamide-resistant prostate cancer.
Caption: Preclinical evaluation workflow for anti-tumor agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Lines and Culture Conditions
Enzalutamide-responsive (C4-2) and enzalutamide-resistant (MR49C, MR49F) human castration-resistant prostate cancer cell lines were utilized.[4] Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. For experiments, cells were cultured in androgen-free media (phenol red-free RPMI with charcoal-stripped serum).[4]
AR Transcriptional Activity Assay (Luciferase Assay)
-
Principle: This assay measures the activity of the androgen receptor by quantifying the expression of a reporter gene (luciferase) under the control of an androgen-responsive promoter (probasin).
-
Protocol:
-
Cells were seeded in 24-well plates and co-transfected with a probasin-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, the medium was replaced with androgen-free medium containing the test compounds (VT-464, abiraterone) at various concentrations.
-
Following a 24-hour incubation, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins (e.g., AR, PSA) in cell lysates.
-
Protocol:
-
Cells were treated with the compounds as described above.
-
Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH).
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Principle: qRT-PCR is used to measure the expression levels of specific genes (e.g., AR-regulated genes like KLK3 (PSA), TMPRSS2, and steroidogenesis pathway genes like StAR, CYP17A1, HSD17B3, SRD5A1).[4]
-
Protocol:
-
Total RNA was extracted from treated cells using a suitable RNA isolation kit.
-
cDNA was synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR was performed using SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
The relative expression of target genes was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
In Vivo Xenograft Model
-
Principle: This model assesses the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.
-
Protocol:
-
Male castrated immunodeficient mice were subcutaneously injected with MR49F cells.
-
Once tumors reached a palpable size, mice were randomized into treatment groups (e.g., vehicle control, VT-464, abiraterone acetate).
-
Compounds were administered orally at specified doses and schedules.
-
Tumor volume and mouse body weight were measured regularly (e.g., twice weekly).
-
At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., intratumoral steroid measurement).
-
Blood samples were collected for serum PSA analysis.
-
Steroid Concentration Measurement (LC-MS)
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for quantifying steroid hormones like testosterone and DHT in cell culture media or tumor tissue.
-
Protocol:
-
Steroids were extracted from the samples (e.g., conditioned media or homogenized tumor tissue) using an organic solvent (e.g., ethyl acetate).
-
The extracted samples were dried and reconstituted in a suitable solvent.
-
Samples were injected into an LC-MS/MS system.
-
Steroids were separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios.
-
Concentrations were determined by comparison to a standard curve of known steroid concentrations.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
- 4. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
Comparative Study: VT-464 (Seviteronel) Racemate Versus Abiraterone Acetate in Castration-Resistant Prostate Cancer
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VT-464 (seviteronel) racemate and abiraterone acetate, two inhibitors of the cytochrome P450 17A1 (CYP17A1) enzyme, for the treatment of castration-resistant prostate cancer (CRPC). The comparison focuses on their distinct mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action: A Tale of Two CYP17A1 Inhibitors
Both VT-464 and abiraterone acetate target CYP17A1, a critical enzyme in androgen biosynthesis. However, their inhibitory profiles and additional mechanisms of action differ significantly.
Abiraterone Acetate: Abiraterone is a prodrug that is converted to its active form, abiraterone. It acts as a potent and irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme.[1][2] This dual inhibition blocks the synthesis of androgens, such as testosterone, from cholesterol in the testes, adrenal glands, and prostate tumor tissue.[2][3] However, the inhibition of 17α-hydroxylase also leads to a reduction in cortisol production and a subsequent increase in upstream mineralocorticoids, which can cause side effects like hypokalemia, hypertension, and fluid retention.[2][4] To mitigate these effects, abiraterone acetate is co-administered with prednisone.[2]
VT-464 (Seviteronel): VT-464 is a non-steroidal small molecule that exhibits selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity.[5][6] This selective inhibition is intended to reduce androgen production without significantly impacting cortisol synthesis, potentially obviating the need for concurrent steroid administration.[5][7] Furthermore, preclinical studies have demonstrated that VT-464 also functions as a direct antagonist of the androgen receptor (AR), including some mutated forms of the AR.[8][9] This dual mechanism of action—inhibiting androgen synthesis and directly blocking AR signaling—suggests a more comprehensive blockade of the AR pathway.[8]
Preclinical Comparative Data
In vitro and in vivo preclinical studies have been conducted to compare the activity of VT-464 and abiraterone acetate in CRPC models. These studies suggest a greater potency of VT-464 in suppressing the AR signaling axis, particularly in models of resistance to other AR-targeted therapies.
Table 1: In Vitro Comparative Activity
| Parameter | VT-464 (Seviteronel) | Abiraterone Acetate | Cell Lines/Assay | Reference |
| CYP17 Lyase Inhibition (IC50) | 69 nM | 15 nM | In vitro enzyme assay | [7] |
| CYP17 Hydroxylase Inhibition (IC50) | 670 nM | 2.5 nM | In vitro enzyme assay | [7] |
| AR Transactivation | Greater decrease | Lesser decrease | C4-2, MR49C, MR49F cells | [10] |
| AR-Dependent Gene Transcription | Greater decrease | Lesser decrease | C4-2, MR49C, MR49F cells | [10] |
| PSA Protein Levels | Lower | Higher | C4-2, MR49C, MR49F cells | [10] |
| Testosterone (T) & Dihydrotestosterone (DHT) Levels | Lower | Higher | C4-2 cells | [10] |
Table 2: In Vivo (Xenograft) Comparative Activity
| Parameter | VT-464 (Seviteronel) | Abiraterone Acetate | Animal Model/Cell Line | Reference |
| Tumor Growth Inhibition | Significantly greater than abiraterone | Less than VT-464 | LNCaP xenograft in SCID mice | [6] |
| Tumor Volume Ratio (V/V0) at Day 28 | Significantly reduced vs. abiraterone | Less reduction than VT-464 | LNCaP xenograft in SCID mice | [6] |
| Serum PSA Levels | Greater decrease | Lesser decrease | MR49F xenograft in castrate mice | [10] |
| Intratumoral T and DHT Levels | Greater decrease | Lesser decrease | MR49F xenograft in castrate mice | [10] |
Clinical Trial Data
Direct head-to-head clinical trials comparing VT-464 and abiraterone acetate in CRPC are not available. The clinical development of VT-464 has faced challenges, with early trials being terminated due to toxicity at the doses studied without steroid co-administration. Abiraterone acetate, in contrast, has been extensively studied in large Phase 3 trials and is a standard of care in CRPC.
VT-464 (Seviteronel) Clinical Development
A Phase 1 study of once-daily seviteronel in men with CRPC, many of whom had progressed on prior abiraterone or enzalutamide, showed that the drug was generally well-tolerated at the 600 mg once-daily dose, which was selected as the recommended Phase 2 dose.[2] The most common adverse events were fatigue, dizziness, blurred vision, and dysgeusia.[2]
However, a subsequent Phase 2 study of seviteronel in patients with mCRPC who had previously been treated with enzalutamide was terminated prematurely due to a high magnitude of toxicity, including concentration impairment, fatigue, tremor, and nausea.[1] In this study, only one of seventeen patients (6%) had a significant PSA decline.[1]
Abiraterone Acetate Clinical Development
Abiraterone acetate has been approved for the treatment of mCRPC based on the results of two pivotal Phase 3 trials:
-
COU-AA-301: In patients with mCRPC who had previously received docetaxel-based chemotherapy, abiraterone acetate plus prednisone significantly improved overall survival compared to placebo plus prednisone.[11][12]
-
COU-AA-302: In chemotherapy-naïve patients with mCRPC, abiraterone acetate plus prednisone significantly improved radiographic progression-free survival and showed a strong trend towards improved overall survival compared to placebo plus prednisone.[4][11]
The safety profile of abiraterone acetate is well-characterized, with the most common adverse events related to mineralocorticoid excess, including fluid retention, hypertension, and hypokalemia.[4]
Experimental Protocols
In Vitro Assays (Based on Toren et al., 2015)
-
Cell Lines: Human CRPC cell line C4-2 and enzalutamide-resistant cell lines MR49C and MR49F were cultured in androgen-free media.
-
AR Transcriptional Activity: Assessed using a probasin luciferase reporter assay.
-
Gene and Protein Expression: AR-related and steroidogenesis pathways were evaluated by qRT-PCR and Western blot analysis.
-
Steroid Analysis: Testosterone and DHT concentrations in cell lysates were measured using liquid chromatography-mass spectrometry (LC-MS).
In Vivo Xenograft Studies (Based on Eisner et al., 2012 and Toren et al., 2015)
-
Animal Models: Severe combined immunodeficient (SCID) mice or castrate male mice were used.
-
Tumor Implantation: LNCaP or MR49F prostate cancer cells were implanted subcutaneously.
-
Treatment Administration: Once tumors reached a specified volume (e.g., 100mm³), mice were randomized to receive vehicle control, VT-464, or abiraterone acetate orally. Dosing was typically administered twice daily for a specified period (e.g., 28 days).
-
Efficacy Endpoints: Tumor volume was measured regularly to determine tumor growth inhibition. Serum PSA levels and intratumoral steroid concentrations were also assessed at the end of the study.
Visualizations
Signaling Pathway Diagrams
References
- 1. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Seviteronel, a Novel CYP17 Lyase Inhibitor and Androgen Receptor Antagonist, Radiosensitizes AR-Positive Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. yoda.yale.edu [yoda.yale.edu]
- 10. urotoday.com [urotoday.com]
- 11. Abiraterone acetate plus prednisone versus placebo plus prednisone in chemotherapy-naive men with metastatic castration-resistant prostate cancer (COU-AA-302): final overall survival analysis of a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 study of seviteronel, a selective CYP17 lyase and androgen receptor inhibitor, in women with estrogen receptor-positive or triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Seviteronel and Other CYP17A1 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting androgen biosynthesis in hormone-sensitive cancers, particularly prostate and breast cancer, is continually evolving. At the core of this therapeutic strategy is the inhibition of CYP17A1, a critical enzyme in the androgen synthesis pathway. This guide provides a detailed, data-driven comparison of seviteronel, a next-generation CYP17A1 inhibitor, with other key players in this class: abiraterone, orteronel, and galeterone.
Mechanism of Action: A Tale of Selectivity and Dual Targeting
CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. While both are involved in steroidogenesis, the 17,20-lyase activity is the rate-limiting step for androgen production.[1] The selectivity of CYP17A1 inhibitors for these two activities is a key differentiating factor, influencing both efficacy and side-effect profiles.
Seviteronel (VT-464) is a non-steroidal, oral inhibitor that demonstrates significant selectivity for 17,20-lyase over 17α-hydroxylase.[2][3] This selectivity is hypothesized to reduce the mineralocorticoid excess and cortisol depletion often seen with less selective inhibitors, potentially obviating the need for concomitant corticosteroid administration.[3][4] Furthermore, seviteronel exhibits a dual mechanism of action by also acting as a competitive antagonist of the androgen receptor (AR).[5][6]
Abiraterone acetate , the prodrug of abiraterone, is a steroidal inhibitor that irreversibly inhibits both 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[7][8] Its lack of selectivity for the lyase activity leads to a significant reduction in cortisol production, necessitating co-administration with prednisone to mitigate the resulting adrenal insufficiency and mineralocorticoid excess.[7][8] Abiraterone has also been reported to have some AR antagonistic activity.[7][9]
Orteronel (TAK-700) is a non-steroidal inhibitor with a higher selectivity for 17,20-lyase compared to 17α-hydroxylase, though to a lesser extent than seviteronel.[1][10] Despite its increased selectivity over abiraterone, clinical trials with orteronel have often included prednisone co-administration.[10]
Galeterone (TOK-001) is a multi-faceted steroidal agent that, in addition to inhibiting CYP17A1, also acts as an androgen receptor antagonist and promotes AR degradation.[4][11] It shows a preference for inhibiting the 17,20-lyase activity of CYP17A1.[9]
Quantitative Comparison of Preclinical Data
The following tables summarize the in vitro potencies of seviteronel and its comparators against CYP17A1 and the androgen receptor.
Table 1: In Vitro Potency against CYP17A1
| Compound | CYP17A1 17,20-lyase IC50 (nM) | CYP17A1 17α-hydroxylase IC50 (nM) | Selectivity (Hydroxylase/Lyase) |
| Seviteronel | 69[10][12] | 670[2] | ~9.7 |
| Abiraterone | 15[7] | 2.5[7] | 0.17 |
| Orteronel | 19[13] | ~103 (5.4-fold less potent than lyase)[1] | ~5.4 |
| Galeterone | Reported as selective for 17,20-lyase | Not consistently reported | Not available |
Table 2: In Vitro Androgen Receptor Antagonism
| Compound | Androgen Receptor Antagonism IC50 (µM) |
| Seviteronel | 1.00 x 10⁻⁵ (10 µM)[9] |
| Abiraterone | 9.42 x 10⁻⁶ (9.42 µM)[9] |
| Orteronel | No significant activity up to 100 µM[9] |
| Galeterone | 7.65 x 10⁻⁷ (0.765 µM)[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Androgen biosynthesis pathway and the site of action of CYP17A1 inhibitors.
Caption: Generalized workflow for an in vitro CYP17A1 inhibition assay.
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay
A representative protocol for determining the IC50 values of CYP17A1 inhibitors involves the use of recombinant human CYP17A1 enzyme.[14]
-
Enzyme Preparation: Recombinant human CYP17A1 enzyme co-expressed with P450 oxidoreductase in E. coli is used. The enzyme preparation is typically in the form of microsomes.
-
Reaction Mixture: The reaction is carried out in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) containing the recombinant enzyme and a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Inhibitor Addition: The test inhibitor (seviteronel, abiraterone, etc.) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Substrate Addition and Incubation: The reaction is initiated by adding a radiolabeled substrate. For measuring 17α-hydroxylase activity, [14C]-progesterone is commonly used.[14] For 17,20-lyase activity, [3H]-17α-hydroxypregnenolone can be used. The reaction is incubated at 37°C for a specified time.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent like ethyl acetate, which also serves to extract the steroids.
-
Chromatography and Quantification: The extracted steroids (substrate and product) are separated by thin-layer chromatography (TLC). The radioactivity of the substrate and product bands is quantified using a radioisotope detector.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Androgen Receptor Degradation Assay
For compounds like galeterone that induce AR degradation, a common method to assess this is through immunoblotting.[15][16]
-
Cell Culture: Prostate cancer cell lines expressing the androgen receptor (e.g., LNCaP, CWR22Rv1) are cultured in appropriate media.[15][16]
-
Treatment: Cells are treated with the test compound (e.g., galeterone) at various concentrations and for different time points. A vehicle control is included. To study the rate of degradation, cells can be co-treated with a protein synthesis inhibitor like cycloheximide.[15]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection and Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the protein bands are visualized using a chemiluminescence substrate. The intensity of the AR band is quantified and normalized to the loading control to determine the relative level of AR protein.
Clinical Development and Safety Profile
While direct head-to-head clinical trials comparing seviteronel with other CYP17A1 inhibitors are limited, individual clinical trial data provide insights into their efficacy and safety.
Seviteronel has been evaluated in Phase 1 and 2 clinical trials for castration-resistant prostate cancer (CRPC) and breast cancer.[17][18][19] Some studies have explored its use without concomitant steroids.[18][19] The most common adverse events reported in a Phase 1 study in men with CRPC were fatigue, dizziness, blurred vision, and dysgeusia.[6][17]
Abiraterone acetate is approved for the treatment of metastatic CRPC and high-risk metastatic castration-sensitive prostate cancer.[20][21] Its safety profile is well-characterized, with common side effects related to mineralocorticoid excess, including hypertension, hypokalemia, and fluid retention, which are managed with prednisone.[7]
Orteronel underwent Phase 3 clinical trials for CRPC.[22][23] In a Phase 2 trial, common grade ≥3 adverse events included fatigue, hypokalemia, hyperglycemia, and diarrhea.[23]
Galeterone 's clinical development was discontinued after a Phase 3 trial in CRPC was unlikely to meet its primary endpoint.[9]
Conclusion
Seviteronel distinguishes itself from other CYP17A1 inhibitors through its notable selectivity for the 17,20-lyase activity and its dual mechanism of action as an androgen receptor antagonist. This profile suggests the potential for a favorable therapeutic window, possibly reducing the side effects associated with broader CYP17A1 inhibition and eliminating the need for co-administered corticosteroids. Abiraterone remains a standard of care, but its non-selective nature necessitates prednisone co-administration. Orteronel offered a step towards greater selectivity, while galeterone's multi-targeting approach was a novel but ultimately unsuccessful strategy in late-stage clinical trials. Further clinical investigation is required to definitively establish the comparative efficacy and safety of seviteronel in the landscape of therapies targeting the androgen axis. The preclinical data presented here provide a strong rationale for its continued development and evaluation.
References
- 1. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Facebook [cancer.gov]
- 5. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Men with Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galeterone Prevents Androgen Receptor Binding to Chromatin and Enhances Degradation of Mutant Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galeterone and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Facebook [cancer.gov]
- 22. Targeting the adrenal gland in castration-resistant prostate cancer: a case for orteronel, a selective CYP-17 17,20-lyase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase I/II trial of orteronel (TAK-700)--an investigational 17,20-lyase inhibitor--in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
VT-464 Demonstrates Superior Selectivity for 17,20-Lyase Over 17α-Hydroxylase Compared to Abiraterone
For Immediate Release
A comprehensive analysis of preclinical data validates the superior selectivity of VT-464 (seviteronel) for the 17,20-lyase enzyme over the 17α-hydroxylase activity of CYP17A1, particularly when compared to the established inhibitor abiraterone. This enhanced selectivity profile suggests a potential for a more targeted therapeutic effect in the treatment of castration-resistant prostate cancer (CRPC), potentially minimizing side effects associated with broader CYP17A1 inhibition.
VT-464 is an oral, non-steroidal, selective inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1] CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. While both are involved in the production of androgens, the 17,20-lyase activity is the rate-limiting step for the synthesis of androgen precursors. In contrast, 17α-hydroxylase is also crucial for cortisol production.[1][2] By preferentially targeting 17,20-lyase, VT-464 aims to potently suppress androgen production while sparing cortisol synthesis, thereby potentially avoiding the need for concurrent glucocorticoid administration and the associated side effects.[1][2]
Comparative Inhibitory Activity
In vitro studies utilizing human CYP17A1 have demonstrated the distinct selectivity profiles of VT-464 and abiraterone. The half-maximal inhibitory concentrations (IC50) reveal that VT-464 is approximately 10-fold more selective for 17,20-lyase over 17α-hydroxylase.[1][3][4] Conversely, abiraterone is about 6-fold more selective for 17α-hydroxylase.[1][3]
| Compound | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| VT-464 | 69[1][3] | 670[1][3] | ~9.7 |
| Abiraterone | 15[1][3] | 2.5[1][3] | ~0.17 |
The Steroidogenesis Pathway and Points of Inhibition
The following diagram illustrates the key steps in the steroidogenesis pathway, highlighting the dual activities of CYP17A1 and the specific targets of VT-464 and abiraterone.
Caption: CYP17A1 enzymatic activities and inhibitor targets.
Experimental Protocols
The determination of IC50 values for 17α-hydroxylase and 17,20-lyase activities of CYP17A1 is conducted through in vitro enzyme assays. A generalized protocol is outlined below.
Objective: To determine the concentration of VT-464 and abiraterone required to inhibit 50% of the 17α-hydroxylase and 17,20-lyase activity of recombinant human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
Substrates: Pregnenolone or Progesterone (for 17α-hydroxylase activity), 17α-hydroxypregnenolone (for 17,20-lyase activity)
-
Radiolabeled substrates (e.g., [14C]-Progesterone or [3H]-17α-hydroxypregnenolone) can be used for detection.
-
Cofactors: NADPH
-
Inhibitors: VT-464 and Abiraterone at various concentrations
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., a strong acid or organic solvent)
-
Analytical system for product quantification (e.g., Thin Layer Chromatography (TLC) with phosphorimaging for radiolabeled products, or Liquid Chromatography-Mass Spectrometry (LC-MS) for non-radiolabeled products).
Procedure:
-
Enzyme Preparation: A reaction mixture is prepared containing recombinant human CYP17A1, POR, and cytochrome b5 in an appropriate molar ratio in the reaction buffer.
-
Inhibitor Addition: Serial dilutions of VT-464 or abiraterone are added to the reaction mixture and pre-incubated to allow for binding to the enzyme. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the specific substrate (e.g., progesterone for 17α-hydroxylase activity or 17α-hydroxypregnenolone for 17,20-lyase activity) and the cofactor NADPH.
-
Incubation: The reaction is incubated at a controlled temperature (typically 37°C) for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Product Separation and Quantification: The reaction products are separated from the substrate and other components of the mixture using TLC or LC. The amount of product formed is then quantified using an appropriate detection method (e.g., phosphorimaging for radiolabeled products or mass spectrometry).
-
Data Analysis: The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assessment of CYP17A1 inhibition.
Caption: Workflow for determining CYP17A1 inhibitor IC50 values.
Conclusion
References
Cross-Resistance Profile of Seviteronel (VT-464) Compared to Other Androgen Receptor-Targeted Therapies: A Comparative Guide
An in-depth analysis of preclinical and clinical data on the efficacy of seviteronel in the context of resistance to existing androgen receptor (AR)-targeted agents for the treatment of castration-resistant prostate cancer (CRPC).
Seviteronel (VT-464) is an orally bioavailable, non-steroidal, dual inhibitor of both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor (AR).[1][2] Its development has been a key area of interest for overcoming resistance to approved AR-targeted therapies such as abiraterone acetate and enzalutamide in castration-resistant prostate cancer (CRPC).[1][3] This guide provides a comprehensive comparison of seviteronel with other AR-targeted therapies, focusing on its performance in preclinical models of resistance, supported by experimental data and detailed methodologies.
Comparative Efficacy in Preclinical Models
Seviteronel has demonstrated potent anti-cancer activity in various preclinical models of CRPC, including cell lines resistant to enzalutamide.[3][4] Studies have shown that seviteronel can lead to a greater decrease in AR transactivation and AR-dependent gene transcription compared to abiraterone acetate, particularly in enzalutamide-resistant cell lines.[4] Furthermore, in vivo studies have indicated greater tumor growth inhibition and decreased serum prostate-specific antigen (PSA) levels in mice treated with seviteronel compared to abiraterone acetate.[3][4]
Table 1: Comparative In Vitro Activity of Seviteronel and Abiraterone Acetate
| Parameter | Cell Line | Seviteronel (VT-464) | Abiraterone Acetate | Reference |
| AR Transactivation | C4-2, MR49C, MR49F | Greater decrease | Lesser decrease | [4] |
| AR-Dependent Gene Transcription | C4-2, MR49C, MR49F | Greater decrease | Lesser decrease | [4] |
| PSA Protein Levels | C4-2, MR49C, MR49F | Lower levels | Higher levels | [3][4] |
| Intratumoral Testosterone | C4-2 | Lower concentration | Higher concentration | [4] |
| Intratumoral DHT | C4-2 | Lower concentration | Higher concentration | [4] |
Table 2: Comparative In Vivo Efficacy in MR49F Xenograft Model
| Treatment Group | Mean Tumor Growth Velocity | Cancer-Specific Survival | Overall Survival | Reference |
| Vehicle | Baseline | Baseline | Baseline | [3] |
| Abiraterone Acetate | No significant difference from vehicle (P=0.06) | Not significantly improved | Not significantly improved | [3] |
| Seviteronel (75 mg/kg twice daily) | Significantly lower than vehicle (P=0.03) | Significantly improved (P=0.009) | Significantly improved (P=0.03) | [3] |
Mechanism of Action and Selectivity
Seviteronel distinguishes itself through its dual mechanism of action and its selectivity for CYP17 lyase. It acts as a selective inhibitor of CYP17 17,20-lyase and as a competitive antagonist of both wild-type and mutated forms of the AR, such as T877A and F876L.[1][5] This dual action is crucial in the context of resistance, where tumors may rely on both intratumoral androgen synthesis and AR mutations.
Notably, seviteronel exhibits approximately 10-fold greater selectivity for CYP17 lyase over 17α-hydroxylase.[6][7] This selectivity is significant because the inhibition of 17α-hydroxylase by less selective agents like abiraterone acetate can lead to cortisol suppression and mineralocorticoid excess, necessitating co-administration with prednisone.[1]
Table 3: CYP17A1 Inhibition Profile
| Compound | Target | IC50 | Selectivity (Lyase vs. Hydroxylase) | Reference |
| Seviteronel (VT-464) | Human CYP17 Lyase | 69 nM | ~10-fold for lyase | [6][7] |
| Human CYP17 Hydroxylase | 670 nM | [6][7] | ||
| Abiraterone | Human CYP17 Lyase | 15 nM | ~6-fold for hydroxylase | [6][7] |
| Human CYP17 Hydroxylase | 2.5 nM | [6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing cross-resistance.
Caption: Androgen Receptor Signaling Pathway and Points of Therapeutic Intervention.
Caption: Experimental Workflow for Evaluating Cross-Resistance in Preclinical Models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the preclinical evaluation of seviteronel.
In Vitro Studies
-
Cell Lines and Culture: Human CRPC cell lines, such as C4-2, and enzalutamide-resistant lines, MR49C and MR49F, were utilized.[4] The cells were maintained in androgen-free media to assess the effects of the compounds in a castrate-resistant setting.[4]
-
AR Transcriptional Activity Assay: The activity of the androgen receptor was evaluated using a probasin luciferase reporter assay.[4] Cells were treated with seviteronel or abiraterone acetate, and the resulting luciferase activity was measured to quantify AR transactivation.[4]
-
Quantitative Real-Time PCR (qRT-PCR): To assess the impact on AR-dependent gene transcription, total RNA was extracted from treated cells, reverse-transcribed to cDNA, and subjected to qRT-PCR.[4] Expression levels of genes such as PSA, StAR, CYP17A1, HSD17B3, and SRD5A1 were quantified.[4]
-
Western Blot Analysis: Protein levels of PSA and AR were determined by western blotting.[3] Cell lysates from treated cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against PSA and AR.[3]
In Vivo Xenograft Studies
-
Animal Model: The MR49F enzalutamide-resistant cell line was used to establish xenografts in castrated male mice.[3][8]
-
Treatment Administration: Once tumors reached a specified size, mice were randomized into treatment groups.[8] Seviteronel and abiraterone acetate were administered orally.[3][4] A common dosing regimen for seviteronel was 75 mg/kg twice daily.[3]
-
Efficacy Endpoints: Tumor growth was monitored regularly by measuring tumor volume.[3][8] Serum PSA levels were also measured as a biomarker of tumor activity.[3][4] The primary efficacy endpoints included tumor growth inhibition, cancer-specific survival, and overall survival.[3]
-
Pharmacodynamic Assessments: At the end of the study, intratumoral levels of testosterone and dihydrotestosterone (DHT) were measured to confirm the inhibition of androgen synthesis.[4]
Clinical Perspective and Cross-Resistance
Clinical trials have been conducted to evaluate the safety and efficacy of seviteronel in patients with CRPC, including those who have progressed on abiraterone and/or enzalutamide.[1][9] While preclinical data showed promise, clinical outcomes have been mixed. A Phase 2 study in patients with metastatic CRPC who had progressed on enzalutamide reported that single-agent seviteronel was not well-tolerated and was associated with limited significant clinical responses, leading to the premature closure of the study.[10][11] The most common adverse events included concentration impairment, fatigue, tremor, and nausea.[10][11]
The modest clinical activity of abiraterone after enzalutamide, and vice-versa, suggests a degree of cross-resistance between these agents, which may involve common resistance mechanisms.[5] While seviteronel's dual mechanism of action was hypothesized to overcome this, the clinical data in heavily pre-treated populations have been challenging.[10] Ongoing research and clinical trials are exploring seviteronel in combination with other agents, such as low-dose dexamethasone, which may improve its therapeutic window and efficacy.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anticancer activity of the selective CYP17A1 inhibitor, VT-464, in preclinical models of castrate-resistant prostate cancer. - ASCO [asco.org]
- 5. Androgen receptor targeted therapies in castration‐resistant prostate cancer: Bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Seviteronel - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccr.cancer.gov [ccr.cancer.gov]
A Comparative Analysis of the Safety Profiles of VT-464 Racemate and Abiraterone in the Treatment of Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profiles of two prominent agents in the landscape of castration-resistant prostate cancer (CRPC) treatment: VT-464 (seviteronel) racemate and abiraterone. This objective comparison is supported by experimental data from clinical trials to inform research and development decisions.
Executive Summary
Abiraterone, a well-established inhibitor of androgen biosynthesis, has a well-documented safety profile characterized by mineralocorticoid excess-related adverse events such as hypertension, hypokalemia, and fluid retention. VT-464, a novel, selective inhibitor of CYP17 lyase and an androgen receptor antagonist, has demonstrated a different safety profile in early-phase clinical trials, with notable central nervous system (CNS) toxicities. This guide will delve into the quantitative safety data, the methodologies of the key clinical trials, and the distinct signaling pathways of these two compounds.
Data Presentation: Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in key clinical trials for VT-464 racemate and abiraterone. It is important to note that the data for VT-464 is derived from smaller, earlier-phase trials compared to the extensive Phase 3 data available for abiraterone, which may limit direct comparison.
| Adverse Event | VT-464 (Seviteronel) - Phase 1/2 Data (NCT02012920, NCT02130700) | Abiraterone - Phase 3 Data (COU-AA-302 & LATITUDE Trials) |
| Frequency (%) | Frequency (%) | |
| Fatigue | 71% (all grades)[1] | 22-39% (all grades)[2][3] |
| Dizziness/Concentration Impairment | 52% (dizziness, all grades)[1], 82% (concentration impairment, all grades)[4] | Not commonly reported as a primary adverse event |
| Nausea | 42% (all grades)[1] | 22-28% (all grades)[2][3] |
| Tremor | 42% (all grades)[1] | Not commonly reported |
| Hypertension | Not reported as a primary adverse event | 20-37% (all grades), 5-22% (Grade 3/4)[2][5] |
| Hypokalemia | Not reported as a primary adverse event | 17-29% (all grades), 2-12% (Grade 3/4)[2][5] |
| Fluid Retention/Edema | Not reported as a primary adverse event | 23-31% (all grades)[2][3] |
| Cardiac Disorders | Atrial fibrillation (Grade 3, one patient)[6] | 8-11% (Grade 3/4)[3][5] |
| Increased Alanine Aminotransferase (ALT) | Not reported as a primary adverse event | 6-10% (Grade 3/4)[2][3] |
| Increased Aspartate Aminotransferase (AST) | Not reported as a primary adverse event | 3-5% (Grade 3/4)[2][3] |
Note: The VT-464 data is from a smaller patient population in early-phase trials and may not be directly comparable to the large-scale Phase 3 data for abiraterone. A Phase 2 study of seviteronel was terminated early due to the magnitude of toxicity[3][4].
Experimental Protocols
The safety data presented above were collected in rigorously designed clinical trials. The methodologies for assessing safety in these oncology trials are standardized to ensure patient well-being and data integrity.
Key Methodologies for Safety Assessment:
-
Adverse Event (AE) Monitoring and Grading: Adverse events in these trials were classified and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 4.0[3][7]. This system provides a standardized scale for grading the severity of AEs from Grade 1 (mild) to Grade 5 (death)[7].
-
Clinical and Laboratory Assessments: Patients underwent regular monitoring of vital signs, physical examinations, and electrocardiograms (ECGs)[3][8]. Comprehensive laboratory tests were conducted at baseline and at regular intervals throughout the studies to monitor hematology, clinical chemistry (including liver function tests and electrolytes), and urinalysis[8][9].
-
Dose Limiting Toxicity (DLT) and Maximum Tolerated Dose (MTD) Determination (for Phase 1 trials of VT-464): In the initial dose-escalation phases for VT-464, a traditional modified "3 + 3" Fibonacci study design was employed to determine the MTD[6]. A DLT was defined as a specific type and grade of adverse event occurring within the first cycle of treatment that was considered related to the study drug[6].
-
Independent Data Monitoring Committee (IDMC): For the large Phase 3 trials of abiraterone (COU-AA-302 and LATITUDE), an independent data monitoring committee was responsible for reviewing the accumulating safety and efficacy data to ensure the ongoing safety of the trial participants[2][10].
Experimental Workflow for Safety Assessment in a Typical Oncology Clinical Trial
Signaling Pathways and Mechanisms of Toxicity
The differing safety profiles of VT-464 and abiraterone can be attributed to their distinct mechanisms of action at the molecular level.
Abiraterone: Inhibition of CYP17 Hydroxylase and Lyase
Abiraterone acetate is a prodrug that is converted to its active form, abiraterone, which inhibits both the 17α-hydroxylase and 17,20-lyase activities of the enzyme CYP17A1[11]. This dual inhibition effectively blocks the synthesis of androgens. However, the inhibition of 17α-hydroxylase also leads to a decrease in cortisol production. This results in a compensatory increase in adrenocorticotropic hormone (ACTH) secretion, which in turn stimulates the production of upstream steroids with mineralocorticoid activity, leading to the characteristic side effects of mineralocorticoid excess[12][13].
VT-464 (Seviteronel): Selective CYP17 Lyase Inhibition and Androgen Receptor Antagonism
In contrast to abiraterone, VT-464 is a selective inhibitor of the 17,20-lyase activity of CYP17[7]. This selectivity is intended to reduce the impact on cortisol synthesis, thereby avoiding the compensatory ACTH surge and subsequent mineralocorticoid excess[14]. Additionally, VT-464 has been shown to act as a direct antagonist of the androgen receptor (AR), providing a dual mechanism of action against CRPC[15][16][17][18]. The observed CNS toxicities may be related to off-target effects or the compound's ability to cross the blood-brain barrier.
Conclusion
The safety profiles of this compound and abiraterone are distinct, reflecting their different mechanisms of action. Abiraterone's well-characterized safety profile is dominated by manageable mineralocorticoid excess-related adverse events. VT-464, while potentially avoiding these mineralocorticoid-related toxicities due to its selective inhibition of CYP17 lyase, has shown a concerning signal for CNS toxicities in early clinical development. Further investigation is required to fully understand the risk-benefit profile of VT-464. This comparative analysis provides a foundation for researchers and drug development professionals to consider the nuances of targeting the androgen synthesis pathway and the importance of selectivity in minimizing off-target toxicities.
References
- 1. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. yoda.yale.edu [yoda.yale.edu]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Abiraterone-Associated Mineralocorticoid Excess: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abiraterone-Associated Mineralocorticoid Excess: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Seviteronel - Wikipedia [en.wikipedia.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
Validating the Efficacy of VT-464 Racemate in Breast Cancer Models: A Comparative Guide
This guide provides a comparative analysis of VT-464 (seviteronel) racemate, a novel investigational drug, against other therapeutic alternatives in preclinical and clinical breast cancer models. It is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of VT-464 based on available experimental data.
Introduction to VT-464 (Seviteronel)
VT-464, also known as seviteronel, is an orally bioavailable small molecule that acts as a dual inhibitor of CYP17 lyase and the androgen receptor (AR).[1] Its mechanism of action involves selectively inhibiting the production of androgens and directly antagonizing AR signaling, which is a potential driver of tumor growth in certain breast cancer subtypes.[1] VT-464 has been investigated in clinical trials for patients with androgen receptor-positive (AR+) triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) breast cancer.[2][3]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of VT-464 and its comparators in various breast cancer models.
Preclinical Efficacy in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration/Dose | Effect | Source |
| MCF7 (ER+/AR+) | VT-464 | Dose-dependent | Inhibition of cell growth | [4] |
| MCF7 (Tamoxifen-Resistant) | VT-464 | Dose-dependent | Potent inhibition of cell growth | [4] |
| MDA-MB-453 (ER-/AR+) | VT-464 | Dose-dependent | Potent inhibition of cell growth | [4] |
| MDA-MB-453 (ER-/AR+) | Enzalutamide | Not specified | Less potent than VT-464 in inhibiting growth | [4] |
| SUM159PT (TNBC, AR+) | Seviteronel | >10 mmol/L | Inhibition of cell proliferation | [5] |
| Multiple TNBC cell lines | Enzalutamide | 4 µM to >50 µM | Varied IC50 values for growth inhibition | [6][7] |
Preclinical Efficacy in Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Dosing | Outcome | Source |
| Tamoxifen-Resistant MCF7 | Seviteronel | Not specified | Decreased tumor growth, greater than enzalutamide | [4] |
| MDA-MB-453 | Seviteronel | Dose-dependent | Significant inhibition of tumor volume and growth rate | [5] |
| MDA-MB-453 | Enzalutamide | Not specified | Tumor growth inhibition | [8] |
| MCF7 (ER+/AR+) | Enzalutamide | Not specified | Inhibited estrogen- and androgen-driven tumor growth | [8] |
Clinical Efficacy in Advanced Breast Cancer
| Clinical Trial | Patient Population | Treatment | Key Efficacy Endpoint | Result |
| CLARITY-01 (NCT02580448) | AR+ TNBC | Seviteronel (450 mg daily) | Clinical Benefit Rate (CBR) at 16 weeks | 33% (2 of 6 evaluable patients) |
| CLARITY-01 (NCT02580448) | ER+ Breast Cancer | Seviteronel (450 mg daily) | Clinical Benefit Rate (CBR) at 24 weeks | 18% (2 of 11 evaluable patients) |
| TBCRC011 | AR+, ER-/PR- Metastatic Breast Cancer | Bicalutamide (150 mg daily) | Clinical Benefit Rate (CBR) at 6 months | 19% |
| Phase II Study (NCT01889238) | Advanced AR+ TNBC | Enzalutamide (160 mg daily) | Clinical Benefit Rate (CBR) at 16 weeks | 25% (Intent-to-treat), 33% (evaluable subgroup) |
| NATT Trial | Triple-Negative or HER2+ Breast Cancer | Neoadjuvant Docetaxel + Cyclophosphamide (TC) | Pathological Complete Response (pCR) | 6.8% |
| NATT Trial | Triple-Negative or HER2+ Breast Cancer | Neoadjuvant Docetaxel + Epirubicin + Cyclophosphamide (TEC) | Pathological Complete Response (pCR) | 17.6% |
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
-
Cell Seeding: Breast cancer cells (e.g., MCF7, MDA-MB-453) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., VT-464, enzalutamide) or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 5 days).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as crystal violet staining or MTT assay. The absorbance is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. IC50 values are determined by non-linear regression analysis.
Murine Xenograft Model (General Protocol)
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-453) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured periodically using calipers.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The investigational drug (e.g., seviteronel) is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth compared to the control group.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for animal care and use.
CLARITY-01 (NCT02580448) Clinical Trial Protocol Summary
-
Study Design: A Phase 1/2, open-label, multicenter study.
-
Patient Population: Women with advanced AR+ triple-negative breast cancer or ER+/HER2-normal breast cancer.[4]
-
Intervention: Seviteronel (VT-464) administered orally once daily.[2] The Phase 2 dose for women was 450 mg daily.[2]
-
Primary Endpoint: To evaluate the activity of seviteronel as measured by the clinical benefit rate (CBR), defined as complete response, partial response, or stable disease for at least 16 weeks for TNBC and 24 weeks for ER+ patients.[2]
-
Assessments: Tumor assessments were performed every 8 weeks. Safety and tolerability were monitored throughout the study.
Signaling Pathways and Experimental Workflows
VT-464 Mechanism of Action
Caption: Dual mechanism of action of VT-464 (Seviteronel).
Androgen Receptor Signaling Pathway
Caption: Simplified overview of the androgen receptor signaling pathway.
Steroidogenesis Pathway and CYP17 Lyase Inhibition
Caption: Steroidogenesis pathway highlighting CYP17 lyase inhibition by VT-464.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for the preclinical evaluation of VT-464.
Discussion and Conclusion
The available data suggests that VT-464 (seviteronel) demonstrates promising anti-tumor activity in preclinical models of androgen receptor-positive breast cancer, including triple-negative and estrogen receptor-positive subtypes. In some preclinical models, it has shown superior or comparable efficacy to the second-generation anti-androgen enzalutamide.
Clinical data from the Phase 1/2 CLARITY-01 study indicates that seviteronel is clinically active and generally well-tolerated in heavily pretreated patients with AR+ TNBC and ER+ breast cancer, meeting its primary endpoint for advancing to the second stage of the trial.[3]
Direct comparisons with a broader range of therapies, particularly in well-defined patient populations, are needed to fully establish the therapeutic potential of VT-464. The standard of care for AR+ TNBC remains an area of active investigation, with chemotherapy being a primary modality. For ER+ breast cancer in men, tamoxifen is a standard therapy. The dual mechanism of VT-464, targeting both androgen synthesis and the androgen receptor, presents a rational therapeutic strategy for these patient populations. Further clinical investigation is warranted to definitively determine the efficacy and safety of VT-464 in comparison to current and emerging therapies for AR-driven breast cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Phase II Trial of Bicalutamide in Patients with Androgen Receptor–Positive, Estrogen Receptor–Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of VT-464 Racemate
Overview and Scope
VT-464 is a nonsteroidal inhibitor of the enzyme CYP17A1, investigated for its role in treating cancers. Due to its potent biological activity, all waste containing or contaminated with VT-464 racemate must be treated as hazardous chemical waste. This procedure outlines the essential steps for the safe segregation, containment, labeling, and disposal of this compound to ensure the safety of laboratory personnel and protect the environment.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, a thorough understanding of the compound's potential hazards is crucial. In the absence of a specific SDS, a cautious approach is mandatory.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound in any form (solid, in solution, or as waste):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile is a common choice, but consult your EHS department for specific recommendations)
-
A fully buttoned lab coat
-
-
Designated Area: All waste handling and consolidation should occur in a designated area, preferably within a chemical fume hood, to minimize exposure risks.
Step-by-Step Disposal Protocol
The fundamental principle for disposing of laboratory waste is to have a clear plan before any experiment begins. No activity should start without a formulated plan for the disposal of all generated waste.[1]
Step 1: Waste Identification and Segregation
-
Identify all VT-464 waste streams. This includes:
-
Unused or expired pure (neat) compound.
-
Solutions containing VT-464.
-
Contaminated labware (e.g., vials, pipette tips, centrifuge tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate VT-464 waste at the point of generation. [2] Do not mix it with non-hazardous trash or other chemical waste streams unless compatibility is confirmed by your EHS department.[3]
-
Given its use in cancer research, VT-464 waste should be managed as cytotoxic waste .[2][4][5] This often requires specific color-coded containers (e.g., yellow containers with purple lids or purple bags) to distinguish it from other waste types.[2][5]
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure this compound and grossly contaminated solids (e.g., weighing paper, spill cleanup materials) in a dedicated, rigid, leak-proof container.[6] The container must be compatible with the chemical.
-
If discarding the original manufacturer's container, ensure the cap is secure. Do not empty it.[7]
-
-
Liquid Waste:
-
Sharps Waste:
-
Contaminated Labware and PPE:
Step 3: Proper Labeling of Waste Containers
-
Labeling is a critical regulatory requirement. [12][13] All waste containers must be clearly labeled as soon as the first drop of waste is added.
-
Use your institution's official hazardous waste tags.[7][9] The label must include, at a minimum:
-
The full chemical name: "this compound" or "Seviteronel racemate" . Do not use abbreviations.[7][9]
-
For mixtures, list all chemical components and their approximate concentrations.[7][9]
-
The date of waste generation (the date the container was started).[9]
-
The name of the Principal Investigator (PI) and the laboratory location (building and room number).[7][9]
-
Appropriate hazard pictograms (e.g., health hazard, exclamation mark).[9]
Step 4: Storage of Waste
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8][13]
-
Keep waste containers securely closed at all times, except when adding waste.[6][8]
-
Ensure secondary containment (such as a spill tray) is used for all liquid waste containers.[6][10]
-
Store waste away from heat sources and incompatible chemicals.[12]
Step 5: Arranging for Disposal
-
Never dispose of this compound waste down the sink or in the regular trash. [6][14][15] This is illegal and environmentally harmful.
-
Once a waste container is full, or if it has been in storage for a prolonged period (e.g., 6-12 months, check institutional policy), arrange for pickup by your institution's EHS department.[8]
-
Follow your institution's specific procedures for requesting a waste pickup, which typically involves submitting a chemical waste disposal request form.[7]
-
The final disposal method for potent pharmaceutical and cytotoxic waste is typically high-temperature incineration handled by a licensed hazardous waste vendor.[5][7][13][16]
A Note on Visualizations: The requested formats, such as data tables and Graphviz diagrams, are highly effective for presenting quantitative data, experimental workflows, and signaling pathways. However, a disposal procedure is a linear, instructional process. Forcing this information into a graph or table would be inappropriate and could reduce the clarity of these critical safety instructions. The step-by-step format provided above is the standard and most effective method for communicating procedural safety information.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Safe Chemical Waste Disposal [fishersci.com]
- 16. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Guide for Handling VT-464 Racemate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of VT-464 racemate (Seviteronel), a potent CYP17 lyase and androgen receptor inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. As a compound with potential cytotoxic and antineoplastic activities, stringent measures must be taken. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-linting, impervious material. Cuffs should be elasticated. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder form outside of a containment device. | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Handling and Preparation
All handling of this compound powder must be conducted in a designated containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a powder containment hood, to minimize exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area within the C-PEC is decontaminated and covered with a disposable, absorbent, plastic-backed liner. Assemble all necessary equipment, including the vial of this compound, appropriate solvent (e.g., DMSO), sterile syringes and needles, and designated waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above, ensuring a proper fit.
-
Reconstitution:
-
Carefully uncap the vial of this compound.
-
Using a sterile syringe and needle, slowly add the required volume of solvent to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent aerosolization.
-
-
Aliquoting: Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Labeling: Clearly label all aliquots with the compound name, concentration, date, and storage conditions.
-
Post-Handling: Wipe down all surfaces and equipment within the C-PEC with a suitable deactivating agent (e.g., a 1:10 dilution of household bleach), followed by 70% ethanol. Dispose of all contaminated materials as cytotoxic waste.
-
Doffing PPE: Remove PPE in the designated area, starting with the outer gloves and progressing to the inner gloves last, to prevent re-contamination. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
This compound and all materials that have come into contact with it are considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench liners, and vials, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically yellow with a purple lid.
-
Liquid Waste: Unused stock solutions and contaminated liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes used for reconstitution and aliquoting must be disposed of immediately in a designated cytotoxic sharps container.
-
Final Disposal: All cytotoxic waste must be incinerated at a licensed hazardous waste facility. Do not dispose of this waste in general laboratory trash or down the drain.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of this compound on the viability of an androgen receptor-positive (AR+) breast cancer cell line, such as MDA-MB-453.
Materials:
-
MDA-MB-453 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed MDA-MB-453 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value of this compound.
Visualizations
Caption: Operational workflow for handling this compound.
Caption: Dual mechanism of action of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
